An In-depth Technical Guide to Methyl 3-chloro-5-cyanobenzoate
This guide provides a comprehensive overview of Methyl 3-chloro-5-cyanobenzoate, a key chemical intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of Methyl 3-chloro-5-cyanobenzoate, a key chemical intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Identity and Physicochemical Characteristics
Methyl 3-chloro-5-cyanobenzoate is a substituted aromatic compound with the CAS Number 327056-72-4 .[1][2][3] Its molecular structure incorporates a methyl ester, a chloro group, and a nitrile (cyano) group attached to a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis.
The molecular formula for this compound is C9H6ClNO2, and it has a molecular weight of approximately 195.60 g/mol .[1][2]
Molecular Structure of Methyl 3-chloro-5-cyanobenzoate
Caption: 2D structure of Methyl 3-chloro-5-cyanobenzoate.
Table 1: Physicochemical Properties of Methyl 3-chloro-5-cyanobenzoate
The synthesis of Methyl 3-chloro-5-cyanobenzoate typically originates from its corresponding carboxylic acid, 3-chloro-5-cyanobenzoic acid. A common and straightforward laboratory and industrial method is the Fischer esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Another synthetic route involves the modification of a related benzoate structure. For instance, starting with a suitable precursor like methyl 3-formylbenzoate, a two-step process of oximation followed by dehydration can yield the cyano group.[5]
Caption: A generalized workflow for the synthesis of Methyl 3-chloro-5-cyanobenzoate.
Applications in Drug Discovery and Chemical Synthesis
Methyl 3-chloro-5-cyanobenzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups offers multiple reaction pathways.
The Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide, which is a common functional group in many drug molecules.
The Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility is crucial for building diverse molecular scaffolds.
The Chloro Group: Can be a site for nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The strategic placement of these groups on the aromatic ring influences the electronic properties of the molecule, guiding further synthetic transformations. Chlorine-containing compounds are prevalent in FDA-approved drugs, and intermediates like this are essential for their synthesis.[6] The methyl group itself can play a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-chloro-5-cyanobenzoate. Based on available safety data sheets, this compound is associated with the following hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8][9]
Respiratory Irritation: May cause respiratory irritation.[8][9]
Recommended Handling Procedures:
Use in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[8]
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Exemplary Experimental Protocol: Hydrolysis to 3-Chloro-5-cyanobenzoic Acid
This protocol describes a standard procedure for the hydrolysis of the methyl ester to its corresponding carboxylic acid.
Objective: To convert Methyl 3-chloro-5-cyanobenzoate to 3-chloro-5-cyanobenzoic acid.
Materials:
Methyl 3-chloro-5-cyanobenzoate
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Tetrahydrofuran (THF) or Methanol
Water (deionized)
Hydrochloric acid (HCl), 1M solution
Ethyl acetate or Dichloromethane (for extraction)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-chloro-5-cyanobenzoate (1.0 eq) in a mixture of THF (or methanol) and water.
Saponification: Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Cooling and Acidification: Once the starting material is consumed, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Precipitation: Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH ~2). A precipitate of the carboxylic acid should form.
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 times).
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 3-chloro-5-cyanobenzoic acid.
Purification: If necessary, the product can be further purified by recrystallization.
Self-Validation: The identity and purity of the resulting 3-chloro-5-cyanobenzoic acid can be confirmed by measuring its melting point and comparing it to the literature value, as well as through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).
References
Taizhou Volsen Chemical Co., Ltd. Methyl 3-Chloro-5-Cyanobenzoate CAS 327056-72-4. [Link]
A Comprehensive Spectroscopic Guide to Methyl 3-chloro-5-cyanobenzoate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-chloro-5-cyanobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-chloro-5-cyanobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental aspects of chemical synthesis and drug development.[1]
Introduction
Methyl 3-chloro-5-cyanobenzoate is a trisubstituted benzene derivative with the chemical formula C₉H₆ClNO₂. The strategic placement of the chloro, cyano, and methyl ester groups on the aromatic ring results in a unique electronic environment, leading to a distinctive spectroscopic fingerprint. Understanding these spectral features is paramount for quality control and reaction monitoring in synthetic processes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both predicted values based on analogous structures and the underlying principles of spectral interpretation.
Molecular Structure and Key Spectroscopic Correlations
The structure of Methyl 3-chloro-5-cyanobenzoate presents a fascinating case for spectroscopic analysis. The interplay of the electron-withdrawing chloro and cyano groups, and the methyl ester functionality, dictates the chemical shifts and coupling patterns observed in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of Methyl 3-chloro-5-cyanobenzoate with atom numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For Methyl 3-chloro-5-cyanobenzoate, we expect to see signals for the three aromatic protons and the three methyl ester protons.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-5-cyanobenzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[2]
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data and Interpretation
The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the benzene ring and the electronic effects of the substituents. The chloro, cyano, and methyl ester groups are all electron-withdrawing, which will generally deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (7.34 ppm).
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H2
~8.2
t
~1.5
H4
~8.0
t
~1.5
H6
~8.4
t
~1.5
-OCH₃
~3.9
s
-
Aromatic Protons (H2, H4, H6): These protons will appear as closely spaced multiplets, likely triplets due to small meta-coupling (⁴J) with their two neighbors. The exact chemical shifts are estimations based on the additive effects of the substituents. For instance, in methyl benzoate, the ortho, meta, and para protons appear at approximately 8.05, 7.56, and 7.66 ppm, respectively.[3] The presence of additional electron-withdrawing groups in Methyl 3-chloro-5-cyanobenzoate will shift these signals further downfield.
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is typically around 3.9 ppm.[3]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Methyl 3-chloro-5-cyanobenzoate will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrument Setup: Record the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.[2]
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to a series of singlets.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
C1
~132
C2
~131
C3
~135
C4
~130
C5
~115
C6
~136
C=O
~164
-OCH₃
~53
C≡N
~117
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons typically fall in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents (C1, C3, C5) will have their signals shifted to different extents. For example, the carbon attached to the chlorine atom (C3) will be deshielded. The chemical shifts of substituted benzenes are influenced by both inductive and resonance effects of the substituents.
Carbonyl Carbon (C=O): The carbonyl carbon of an ester group is significantly deshielded and typically appears in the range of 160-180 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is shielded compared to the aromatic carbons and is expected to resonate around 50-60 ppm.
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is a liquid or low-melting solid), or in a suitable solvent.
Instrument Setup: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The IR spectrum of Methyl 3-chloro-5-cyanobenzoate will show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.
Functional Group
Characteristic Absorption (cm⁻¹)
Intensity
Aromatic C-H stretch
3100 - 3000
Medium to Weak
C≡N stretch (nitrile)
2260 - 2220
Medium
C=O stretch (ester)
1750 - 1735
Strong
Aromatic C=C stretch
1600 - 1450
Medium to Weak
C-O stretch (ester)
1300 - 1000
Strong
C-Cl stretch
800 - 600
Strong
C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption in the region of 2260-2220 cm⁻¹.[5]
C=O Stretch: The carbonyl group of the aromatic ester will show a strong absorption band around 1715 cm⁻¹, which is slightly lower than a saturated ester due to conjugation with the aromatic ring.[6][7]
Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8]
C-O Stretches: The ester C-O bonds will produce strong absorptions in the 1300-1000 cm⁻¹ range.[6]
C-Cl Stretch: The carbon-chlorine bond will have a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Interpretation
The molecular ion peak (M⁺) will correspond to the molecular weight of Methyl 3-chloro-5-cyanobenzoate. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Molecular Ion (M⁺): The calculated monoisotopic mass of C₉H₆³⁵ClNO₂ is 195.0087 Da. Therefore, the M⁺ peak is expected at m/z 195.
M+2 Peak: Due to the presence of one chlorine atom, an M+2 peak will be observed at m/z 197 with an intensity of approximately 32% of the M⁺ peak.
Key Fragmentation Pathways:
Loss of -OCH₃: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment ion at m/z 164.
Loss of -COOCH₃: Loss of the entire methyl ester group (•COOCH₃) would result in a fragment at m/z 136.
Loss of Cl: Cleavage of the C-Cl bond would give a fragment at m/z 160.
Loss of CN: Loss of the cyano radical (•CN) would lead to a fragment at m/z 169.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like Methyl 3-chloro-5-cyanobenzoate.
Safety and Handling Precautions for Methyl 3-chloro-5-cyanobenzoate: A Technical Guide
Part 1: Executive Summary & Chemical Identity Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) is a tri-functionalized aromatic intermediate widely utilized in the synthesis of pharmaceutical scaffolds. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) is a tri-functionalized aromatic intermediate widely utilized in the synthesis of pharmaceutical scaffolds. Its structural complexity—bearing an ester, an aryl chloride, and a nitrile group—makes it a versatile electrophile but also introduces specific handling risks.
While often classified under "General Warning" categories in vendor catalogs, the presence of the nitrile moiety requires a higher tier of vigilance regarding potential metabolic release of cyanide and reactivity with strong acids. This guide synthesizes standard GHS data with field-proven handling protocols to ensure researcher safety and data integrity.
Table 1: Physicochemical Constants & Identity
Property
Value
Context for Handling
CAS Number
327056-72-4
Primary identifier for inventory/waste.
Molecular Formula
C9H6ClNO2
MW: 195.60 g/mol .
Physical State
Solid (White to off-white powder)
Dust generation is a primary inhalation risk.
Melting Point
95–99 °C (Typical)
Solid at RT; requires gentle heating for melt-phase reactions.
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][4]
The "Nitrile Nuance" – A Critical Safety Insight
While many substituted benzonitriles are stable, the -CN (cyano) group presents a latent toxicological risk.
Mechanism: In the event of fire or strong acidic hydrolysis, the nitrile group can liberate Hydrogen Cyanide (HCN).
Metabolism: In vivo, aliphatic nitriles are rapidly metabolized to cyanide. Aromatic nitriles (like this compound) are more stable but can still release cyanide via oxidative metabolism (Cytochrome P450).
Protocol Implication: Do not treat this merely as a "salt." Work in a fume hood is mandatory to prevent inhalation of dust or hydrolyzed vapors.
Part 3: Engineering Controls & PPE
Hierarchy of Controls Visualization
The following decision tree outlines the operational logic for handling Methyl 3-chloro-5-cyanobenzoate, moving from storage to active synthesis.
Figure 1: Operational safety workflow for handling functionalized benzonitriles.
Personal Protective Equipment (PPE)
Respiratory Protection:
Solid State: N95/P100 respirator if weighing outside a hood (strongly discouraged).
Solution State: Handling in a chemical fume hood is sufficient. If heating, use a sash height < 18 inches.
Hand Protection:
Standard: Nitrile gloves (minimum thickness 0.11 mm) are generally effective for the solid.
Solution (DCM/DMSO): If dissolved in Dichloromethane (DCM), standard nitrile gloves offer < 5 minutes breakthrough time. Use Silver Shield/Laminate gloves or double-glove (PE inner / Nitrile outer) when handling solutions.
Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the severe irritation potential of the ester/chloride combo.
Part 4: Handling & Experimental Protocols
Stability & Reactivity
This compound contains three reactive centers. Understanding their incompatibility is key to preventing runaway reactions.
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis.
Avoid: Storage in humid environments.
Result: Formation of the free acid (3-chloro-5-cyanobenzoic acid), altering stoichiometry.
Incompatibility:
Strong Acids: Can hydrolyze the nitrile to an amide/acid or release HCN under extreme conditions.
Strong Bases: Rapid hydrolysis of the ester; potential nucleophilic aromatic substitution at the chloride position.
Reducing Agents: Lithium Aluminum Hydride (LAH) will reduce both the ester (to alcohol) and nitrile (to amine) vigorously.
Safe Weighing & Transfer Protocol
Step 1: Place the balance inside the fume hood. If this is impossible, use a tared vial transfer method (weigh empty vial outside -> add solid in hood -> weigh full vial outside).
Step 2: Use an antistatic gun if the powder is fluffy/static-prone to prevent aerosolization.
Step 3: Clean all spatulas immediately with acetone into a designated waste beaker inside the hood. Do not walk across the lab with a contaminated spatula.
Spill Management
Scenario: 5g bottle dropped, powder dispersed.
Evacuate: Clear the immediate area (radius 10ft).
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).
Cleanup: Scoop material into a wide-mouth jar.
Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to neutralize potential hydrolysis byproducts, followed by water. Do not use bleach (potential reaction with amine byproducts if present).
Part 5: Emergency Response
First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water for 15 minutes. Note: If dissolved in DMSO, absorption is rapid—monitor for signs of systemic toxicity (dizziness, weakness).
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[1][5]
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center.
Fire Fighting
Media: Dry chemical, CO2, or alcohol-resistant foam.[6]
Action: Firefighters must wear full SCBA. Fight fire from upwind.
Part 6: Storage & Waste Disposal
Storage Conditions
Temperature: 2–8 °C (Refrigerated) is recommended to maintain ester integrity over long periods.
Atmosphere: Store under Argon or Nitrogen if possible to prevent moisture ingress.
Container: Amber glass to protect from light (though UV sensitivity is low, it is good practice for halogenated aromatics).
Disposal
Classification: Hazardous Chemical Waste.
Stream:Halogenated Organic Waste .
Precaution: Ensure the waste stream is NOT acidic. Mixing cyanides (even covalently bonded ones that might degrade) with acid waste streams is a critical safety violation. Label the waste tag explicitly: "Contains Organic Nitrile – Do Not Acidify."
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21942595, 3-Chloro-5-cyanobenzoic acid (Related Structure). Retrieved from [Link]
An In-depth Technical Guide to Investigating the Mechanism of Action of Methyl 3-Chloro-5-Cyanobenzoate
For: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-chloro-5-cyanobenzoate is a small organic molecule whose biological activities and mechanism of action are largely uncharacterized. T...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-5-cyanobenzoate is a small organic molecule whose biological activities and mechanism of action are largely uncharacterized. This guide provides a comprehensive, multi-stage framework for elucidating its pharmacological effects from initial phenotypic screening to precise target identification and pathway analysis. As a novel chemical entity, it represents a blank slate—an opportunity to employ a systematic, unbiased investigative approach.
This document is not a rigid protocol but a strategic roadmap. It is designed to empower researchers to make informed decisions, guiding them through the logical and technical progression of a mechanism of action (MoA) investigation. We will emphasize the causality behind experimental choices, ensuring that each step builds upon the last to construct a coherent and validated mechanistic narrative.
Stage 1: Phenotypic Discovery - Unveiling the Cellular Impact
Before we can understand how a compound works, we must first determine what it does. A target-agnostic, phenotypic screening approach is the logical starting point.[1][2][3] This strategy prioritizes the functional outcomes of the compound on a biological system, allowing the observable effects to guide the subsequent investigation.[4]
The most fundamental question is whether methyl 3-chloro-5-cyanobenzoate affects cell viability. A broad screen across a diverse panel of cell lines is crucial to identify potentially sensitive cancer cell types, reveal cytotoxic or cytostatic effects, and provide initial clues about potential selectivity.
This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of viability.[5] Its "add-mix-measure" format is ideal for high-throughput screening.
Cell Plating: Seed a panel of cancer and non-cancerous cell lines (e.g., NCI-60 panel) into 96-well or 384-well plates at predetermined optimal densities. Incubate for 24 hours to allow cells to adhere.
Compound Treatment: Prepare a serial dilution of methyl 3-chloro-5-cyanobenzoate (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plates for a standard exposure time, typically 72 hours.
Assay Execution:
Equilibrate the plates to room temperature for 30 minutes.[6]
Add CellTiter-Glo® Reagent in a volume equal to the culture medium in each well.[6]
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to vehicle-treated controls. Plot the results as percent viability versus compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Interpreting the Data
The results of this screen will categorize cell lines as sensitive or resistant. This information is foundational for hypothesis generation. For instance, if the compound is potent against colon cancer cell lines but not lung cancer lines, it suggests a target or pathway that is particularly relevant in that specific cancer type.
The difference in potency between sensitive and resistant cell lines.
High selectivity for colon and breast cancer cell lines.
Visualization: Phenotypic Screening Workflow
Caption: Workflow for initial cell viability screening.
Stage 2: Target Deconvolution - Identifying the Molecular Interactor
Once a reproducible phenotype is established in a sensitive cell line (the "hit" line), the next critical phase is to identify the direct molecular target of the compound.[7] This process, known as target deconvolution, can be approached using several complementary, unbiased methods.
CETSA is a powerful biophysical method that measures target engagement in intact cells.[8][9] It operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein, leading to an increase in its melting temperature.[10][11]
Protocol: CETSA Coupled with Western Blot
Cell Culture and Treatment: Culture the sensitive cell line (e.g., HCT-116) to ~80% confluency. Treat cells with either a high concentration of methyl 3-chloro-5-cyanobenzoate (e.g., 10x IC50) or vehicle control for 1-2 hours.
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins. Collect the supernatant, which contains the soluble, stable proteins.
Protein Quantification and Analysis:
Measure the total protein concentration in each sample.
Analyze the samples by SDS-PAGE and Western blot using an antibody for a suspected target (if a hypothesis exists) or proceed to mass spectrometry for an unbiased approach (Thermal Proteome Profiling).
Data Analysis: Quantify the band intensity at each temperature point. Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated sample indicates target stabilization.[11]
This method uses a modified version of the compound to "fish" for its binding partners.[12] A "clickable" tag, such as an alkyne group, is synthesized onto a position of methyl 3-chloro-5-cyanobenzoate that is non-essential for its activity.
Probe Synthesis: Synthesize an alkyne-modified analog of methyl 3-chloro-5-cyanobenzoate. Confirm that the modification does not abrogate its cytotoxic activity.
Cell Treatment: Treat the sensitive cell line with the alkyne-probe.
Cell Lysis: Lyse the cells under non-denaturing conditions.
Click Reaction: Add an azide-biotin tag and a copper(I) catalyst to the lysate. The alkyne on the probe will "click" with the azide on the biotin, covalently attaching a biotin handle to the probe-protein complex.[12]
Affinity Purification: Add streptavidin-coated beads to the lysate. The high affinity of streptavidin for biotin will pull down the probe-protein complex.
Elution and Analysis: Wash the beads to remove non-specific binders. Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
Visualization: Target Identification Strategies
Caption: Complementary approaches for identifying molecular targets.
Stage 3: Target Validation and Pathway Elucidation
Identifying a candidate target is a major milestone, but it must be validated. We need to prove that the interaction between the compound and the candidate target is responsible for the observed cellular phenotype.
Target Engagement and Downstream Signaling
Once a primary candidate target is identified (e.g., "Protein X"), the next step is to confirm engagement in cells and map the immediate downstream consequences.
Protocol: Kinome Profiling
If the identified target is a kinase, or if an unbiased screen is desired, kinome profiling is an essential step to determine selectivity. Many small molecules inhibit multiple kinases, and understanding this profile is key to interpreting the phenotype and potential side effects.[15][16]
Service Selection: Engage a commercial service (e.g., Reaction Biology, Eurofins Discovery) that offers large kinase panels.[16][17]
Compound Submission: Submit methyl 3-chloro-5-cyanobenzoate for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.
Data Analysis: The service will provide data as "% inhibition" for each kinase.
Primary Target Confirmation: The identified candidate target should show high inhibition.
Off-Target Identification: Identify other kinases that are significantly inhibited. This is crucial for understanding potential polypharmacology.
To understand the global cellular response to the compound, RNA sequencing (RNA-Seq) is an invaluable tool. It reveals which genes and signaling pathways are up- or down-regulated upon treatment, providing a functional fingerprint of the compound's activity.[18][19][20] This can help confirm the downstream effects of inhibiting the validated target.
Protocol: Differential Gene Expression Analysis
Experimental Setup: Treat the sensitive cell line with methyl 3-chloro-5-cyanobenzoate at its IC50 concentration for a relevant time point (e.g., 24 hours). Include vehicle-treated cells as a control. Perform at least three biological replicates.
RNA Extraction and Sequencing: Extract high-quality total RNA from the cells and submit for library preparation and next-generation sequencing.
Data Analysis:
Align sequencing reads to a reference genome.
Perform differential gene expression analysis to identify genes that are significantly changed between the drug-treated and control groups.
Use pathway analysis tools (e.g., GSEA, DAVID) to identify biological pathways that are enriched in the set of differentially expressed genes.
Visualization: Integrated Mechanism of Action Model
Caption: A final model integrating target, pathway, and phenotype.
Conclusion
The investigation into the mechanism of action of a novel compound like methyl 3-chloro-5-cyanobenzoate is a journey from broad observation to specific molecular detail. By systematically progressing through phenotypic discovery, unbiased target deconvolution, and rigorous validation, researchers can build a robust and compelling case for a specific mechanism. This guide provides a logical framework and details the key technologies—from cell viability assays to proteomics and transcriptomics—that are essential for success. The ultimate goal is to create a validated model that not only explains the compound's activity but also enables its future development as a chemical probe or therapeutic agent.
References
Phenotypic screening - Wikipedia. Wikipedia. Available at: [Link]
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. (2025-04-24). Available at: [Link]
Glycan-Mediated, Ligand-Controlled Click Chemistry for Drug-Target Identification. PubMed. Available at: [Link]
Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. (2026-01-18). Available at: [Link]
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
Phenotype-Based Drug Screening. Creative Bioarray. Available at: [Link]
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. PMC - PubMed Central. Available at: [Link]
Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available at: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]
What is the role of proteomics in drug discovery? Patsnap Synapse. (2025-05-27). Available at: [Link]
A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Brieflands. Available at: [Link]
The proof is in the proteome: mass spectrometry in drug discovery and beyond. BioTechniques. (2024-06-06). Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). Available at: [Link]
Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science. (2012-08-09). Available at: [Link]
The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. PMC. Available at: [Link]
Using transcriptome sequencing to identify mechanisms of drug action and resistance. NIH. Available at: [Link]
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023-08-15). Available at: [Link]
Click Chemistry. Med Chem 101. Available at: [Link]
How can we use RNA sequencing to figure out how a drug works? YouTube. (2023-05-18). Available at: [Link]
Whole Transcriptome Profiling: An RNA‐Seq Primer and Implications for Pharmacogenomics Research. PMC. Available at: [Link]
Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024-10-16). Available at: [Link]
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020-07-20). Available at: [Link]
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09). Available at: [Link]
Technical Writing for Pharma: Mastering the Nuances. Eglitium-courses. (2024-07-08). Available at: [Link]
RNA Sequencing in Drug Discovery and Development. Lexogen. (2023-10-10). Available at: [Link]
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Technical Writing in Pharma and Biotech: Essential Tips. QbD Group. (2019-04-02). Available at: [Link]
The ultimate guide to technical writing in the life sciences. Scilife. (2025-01-15). Available at: [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-71-3 / Analogous Registry) represents a critical pharmacophore scaffold, specifically within the 1,3,5-trisubstituted benzene class.[1] Often utilized as a high-value intermediate in the synthesis of nonsense mutation readthrough agents (e.g., Ataluren analogs) and bioactive oxadiazoles, its physicochemical profile is dominated by the competitive electron-withdrawing nature of its substituents.
This guide establishes a rigorous theoretical framework for characterizing this molecule.[1] By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we decode its electronic stability, vibrational fingerprint, and reactive selectivity.[2][3] This is not merely a data dump; it is a blueprint for validating the molecular integrity of this building block in drug development pipelines.
Computational Architecture & Methodology
To ensure data reliability (Trustworthiness), we employ a self-validating computational workflow.[2] The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is deliberate: it balances computational cost with the accuracy required to resolve the hyperfine interactions of the chlorine lone pairs and the cyano
-system.
The Validated Workflow
The following diagram outlines the standard operating procedure (SOP) for the theoretical profiling of Methyl 3-chloro-5-cyanobenzoate.
Figure 1: Step-wise computational protocol ensuring the molecule is at a true potential energy minimum before property extraction.
Structural & Electronic Landscape
Geometry and Sterics
The 1,3,5-substitution pattern creates a unique steric environment.[2] The ester group (
) at position 1 typically adopts a planar conformation with the benzene ring to maximize -conjugation, though the rotation barrier is low.[1]
Key Insight: The Chlorine atom (Pos 3) and Cyano group (Pos 5) are electron-withdrawing but sterically distinct.[1] The linear nature of the cyano group minimizes steric clash, while the chlorine atom introduces a significant van der Waals radius (
Å), potentially influencing the binding pocket fit in docking studies.[2]
Frontier Molecular Orbitals (FMO)
The reactivity of Methyl 3-chloro-5-cyanobenzoate is dictated by its Frontier Orbitals.[1]
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the aromatic
-system. It represents the region capable of donating electrons.
LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized over the electron-deficient ring and the cyano/ester withdrawing groups. This makes the molecule a strong electrophile (soft acid).
High capacity to accept electrons (due to -CN and -COOMe).[1]
Spectroscopic Fingerprinting
For experimentalists verifying the synthesis of this intermediate, theoretical IR and NMR predictions provide the "ground truth" for purity assessment.[2]
Vibrational Spectroscopy (IR)
The presence of two distinct nitrile-like/carbonyl features allows for rapid identification.[1]
The 1,3,5-substitution pattern results in a simple aromatic region in ¹H NMR, typically showing three distinct singlets (or doublets with small J-coupling ~1.5-2.0 Hz) due to the meta-relationships.[1][2]
Prediction: The protons are highly deshielded due to the synergistic electron-withdrawing effects of the Ester, Cyano, and Chloro groups.[2] Expect shifts in the 8.0 - 8.5 ppm range.
Understanding where this molecule reacts is crucial for its use as a scaffold.[1] The MEP map reveals the charge distribution, guiding synthetic modifications.[2]
MEP Visualization Logic
Red Regions (Negative Potential): Localized on the Nitrogen of the Cyano group and the Oxygen atoms of the Ester . These are the only sites for hydrogen bonding or electrophilic attack (e.g., protonation).[2]
Blue Regions (Positive Potential): The entire Aromatic Ring and the Methyl protons . The ring is highly deactivated, making it resistant to Electrophilic Aromatic Substitution (SEAr) but a prime candidate for Nucleophilic Aromatic Substitution (SnAr) or metal-catalyzed coupling (Suzuki/Sonogashira) at the Chlorine site.[2]
Figure 2: Reactivity map highlighting the strategic synthetic utility of the Chlorine handle and the electron-deficient ring.[1][2]
Pharmaceutical Relevance & Docking Context
In the context of drug design (e.g., APE1 inhibitors or nonsense suppression therapies), this molecule serves as a "warhead" precursor.[2]
Lipophilicity (LogP): Predicted to be ~2.5 - 3.[1]0. The halogen and methyl ester increase lipophilicity, aiding membrane permeability before metabolic hydrolysis.
Metabolic Stability: The ester is the primary metabolic soft spot (hydrolysis to the acid). The cyano group is generally stable but can be metabolized to an amide or acid under harsh conditions.
References
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[2] (Standard software citation for DFT).
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[2] Link (Foundation of B3LYP).[2]
ChemicalBook. (2025).[4][5][6] Methyl 3-chloro-5-cyanobenzoate Properties and Synthesis. Link
PubChem. (2025).[7][8] 3-Chloro-5-cyanobenzoic acid (Parent Acid Data).[1][5][7] National Library of Medicine.[1] Link
Srivastava, A. et al. (2021).[2] DFT and Molecular Docking Studies of Halogenated Benzonitriles. Journal of Molecular Structure. (Contextual grounding for nitrile vibrational modes).
Technical Whitepaper: The Strategic Evolution of Methyl 3-chloro-5-cyanobenzoate
The following technical whitepaper details the discovery, synthesis, and medicinal utility of Methyl 3-chloro-5-cyanobenzoate. From CNS Modulation to Antiviral Scaffolds: A Chemical History and Application Guide Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical whitepaper details the discovery, synthesis, and medicinal utility of Methyl 3-chloro-5-cyanobenzoate.
From CNS Modulation to Antiviral Scaffolds: A Chemical History and Application Guide
Executive Summary
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) is a specialized halogenated aryl nitrile intermediate that serves as a critical "linchpin" scaffold in modern medicinal chemistry.[1][2][3] Unlike generic benzoates, this molecule offers a unique substitution pattern—a meta-positioned chlorine atom paired with a cyano group—that provides distinct electronic and steric properties essential for high-affinity ligand binding.
Originally emerging in the early 2000s during the search for metabotropic glutamate receptor (mGluR5) antagonists, this scaffold has evolved into a privileged building block for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and neuroprotective agents. This guide analyzes its historical genesis, the catalytic challenges of its synthesis, and its validated applications in drug discovery.
Historical Genesis & Medicinal Context
The discovery of Methyl 3-chloro-5-cyanobenzoate is not attributed to a single "eureka" moment but rather to the systematic exploration of 3,5-disubstituted aromatic rings to modulate lipophilicity and metabolic stability in drug candidates.
The mGluR5 Breakthrough (2003)
The molecule gained prominence in the patent literature around 2003, specifically within US Patent 2003/0055085 A1 (Isaac et al.).[4] Researchers were investigating heteropolycyclic compounds as antagonists for the mGluR5 receptor , a target implicated in anxiety, pain, and neuroprotection.
The Challenge: Early antagonists lacked selectivity or had poor pharmacokinetic profiles.
The Solution: The introduction of the 3-chloro-5-cyanophenyl moiety created a "Goldilocks" zone of electron deficiency, enhancing the molecule's ability to engage in
stacking interactions within the receptor pocket while maintaining metabolic stability against oxidative metabolism.
Expansion into Antivirals (The NNRTI Era)
In the subsequent decade, the scaffold found a second life in virology. Structural Activity Relationship (SAR) studies for HIV-1 NNRTIs revealed that the 3-chloro-5-cyanophenyl ring (derived from this benzoate) was critical for potency against resistant viral strains.
Mechanism: The 3-chloro substituent forms a halogen bond with the carbonyl oxygen of Tyr188 in the HIV Reverse Transcriptase enzyme, while the aromatic ring engages in
stacking with Trp229 .[5] This dual-anchor mechanism makes the scaffold highly resistant to common viral mutations (e.g., K103N).
Synthetic Architecture
The synthesis of Methyl 3-chloro-5-cyanobenzoate represents a classic challenge in regioselectivity and chemoselectivity. The primary industrial route relies on transition-metal catalysis to introduce the cyano group without displacing the chlorine or hydrolyzing the ester.
The most robust route utilizes a Pd(0)-catalyzed cyanation of Methyl 3,5-dichlorobenzoate. This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (which uses CuCN at high temperatures).
) is preferred over NaCN for its slow release of cyanide ions, preventing catalyst poisoning.
Catalyst:
(ferrocene ligand) is crucial. The large bite angle of the dppf ligand facilitates the difficult oxidative addition into the electron-poor aryl chloride bond.
Selectivity: The reaction is tuned to mono-cyanate. Over-cyanation (forming the dicyano species) is controlled by stoichiometry and temperature.
Figure 1: The synthetic workflow moves from a dichloro-precursor to the mono-cyano product via Pd-catalysis, followed by optional hydrolysis to the free acid.[1][2][3][6][7][8][9][10][11]
Technical Protocols
The following protocols are synthesized from patent literature (US20030055085A1) and optimized for modern laboratory standards.
Protocol A: Synthesis of Methyl 3-chloro-5-cyanobenzoate
Safety Note: Cyanide reagents are lethal. All operations must occur in a functioning fume hood with a cyanide antidote kit available.
Charge: In a dry round-bottom flask, combine Methyl 3,5-dichlorobenzoate (14.66 g, 71.5 mmol), Zinc Cyanide (5.04 g, 42.9 mmol), and Zinc Powder (0.21 g, 3.21 mmol).
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (70 mL). Degas the solution with nitrogen for 15 minutes.
Catalyst: Add
(1.3 g, 1.57 mmol).
Reaction: Heat the mixture to reflux (~153°C) under nitrogen for 5 hours. Monitor by TLC/HPLC for the disappearance of the starting dichloride.
Researchers should validate the intermediate against these standard parameters.
Parameter
Specification
Notes
Appearance
White to Off-White Solid
Yellowing indicates residual Pd or DMF.
Molecular Weight
195.60 g/mol
Formula:
Melting Point
180–185°C (Acid form)
Ester MP is typically lower (~90–100°C).
1H NMR (DMSO-d6)
8.20 (s, 1H), 8.11 (m, 1H), 8.04 (m, 1H)
Characteristic 3-proton pattern of 1,3,5-substitution.
IR Spectrum
~2230 cm⁻¹ (CN stretch)
Distinct nitrile peak; Carbonyl at ~1720 cm⁻¹.
Solubility
DMSO, Methanol, EtOAc
Insoluble in water.
Critical Application: The Pharmacophore Map
Understanding why this molecule is used is as important as how it is made. The 3-chloro-5-cyanophenyl moiety is a "Privileged Scaffold" because it simultaneously exploits three binding modes.
Figure 2: The scaffold's binding logic in the HIV-1 Reverse Transcriptase pocket.[1][2][3][6][7][8][9][12][14][15][16] The Chlorine atom acts as a halogen bond donor, a rare and high-value interaction in drug design.
References
Isaac, M., et al. (2003).[4][7] Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. US Patent Application 2003/0055085 A1.[4][12]
Pribut, N., et al. (2019).[15] Discovery of novel benzimidazolone-based HIV-1 NNRTIs with enhanced activity against resistant mutants.European Journal of Medicinal Chemistry. (Demonstrates the utility of the 3-chloro-5-cyano motif).
ChemicalBook. (2025).[6] 3-Chloro-5-cyanobenzoic acid Properties and Synthesis.
Smolecule. (2024). Ethyl 3-chloro-5-cyanobenzoate as a versatile building block.
Ambeed. (2024).[6] Methyl 3-chloro-5-cyanobenzoate: Safety and Synthesis Data.[1][3][7][9]
Technical Guide: Structural Analogs and Synthetic Utility of Methyl 3-chloro-5-cyanobenzoate
Executive Summary Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) represents a "privileged scaffold" in medicinal chemistry due to its unique meta-meta substitution pattern. This geometry allows for the precise vector...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) represents a "privileged scaffold" in medicinal chemistry due to its unique meta-meta substitution pattern. This geometry allows for the precise vectorization of functional groups—an electrophilic ester for covalent attachment or heterocycle formation, a lipophilic chlorine atom for metabolic blocking and hydrophobic pocket filling, and a cyano group acting as a linear hydrogen bond acceptor.
This guide provides a rigorous technical analysis of this scaffold, detailing synthetic pathways, structural analogs, and bioisosteric strategies to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery campaigns.
Chemoinformatic & Structural Analysis
The utility of Methyl 3-chloro-5-cyanobenzoate lies in its electronic asymmetry and steric definedness. Unlike para-substituted analogs, the 3,5-substitution creates a "cleft" geometry often required for allosteric binding sites (e.g., HIF-2
, NNRTIs).
Electronic Properties (Hammett Analysis)
The benzene ring is electron-deficient due to the cooperative electron-withdrawing effects (EWG) of the substituents.
Position
Substituent
Electronic Effect ()
Lipophilicity ()
Structural Role
C-1
-COOMe
+0.37
-0.01
Electrophilic "Warhead" / Anchor
C-3
-Cl
+0.37
+0.71
Metabolic Block / Lipophilic Contact
C-5
-CN
+0.56
-0.57
H-Bond Acceptor / Dipole Generator
Implication: The C-2, C-4, and C-6 protons are highly acidic due to the cumulative inductive effects, making the ring susceptible to S
Ar reactions if a leaving group were present, or directed ortho-metallation (DoM).
Structural Analogs & Classification
Analogs are categorized by the modification of the three vectors (Ester, Chlorine, Cyano).
Class A (Ester Modulators): Hydrolysis to acid (COOH), amidation (CONH-R), or reduction to benzyl alcohol.
Class B (Halogen Variations): Replacement of -Cl with -F (metabolic stability), -Br (coupling handle), or -CF
(lipophilicity boost).
Class C (Nitrile Isosteres): Replacement of -CN with -Cl (symmetry), -ethynyl (linear spacer), or heterocycles (tetrazole, oxadiazole).
Synthetic Pathways & Experimental Protocols
Reliable access to this scaffold is critical. Two primary routes are validated: Palladium-Catalyzed Cyanation (Modern) and the Sandmeyer Reaction (Classical).
Pathway Visualization
Figure 1: Convergent synthetic pathways accessing the 3-chloro-5-cyano scaffold.[1][2] Route A is preferred for GMP scalability; Route B is cost-effective for gram-scale.
Protocol: Palladium-Catalyzed Cyanation (Route A)
Rationale: This method avoids the handling of diazonium salts and offers higher yields on multigram scales.
Reagents:
Methyl 3,5-dichlorobenzoate (1.0 eq)
Zinc Cyanide (Zn(CN)
) (0.6 eq)
Pd
(dba) (2 mol%)
Xantphos (4 mol%)
Solvent: Anhydrous DMF
Activator: TMEDA (10 mol%) or Zn powder (catalytic)
Step-by-Step Methodology:
Inerting: Charge a dried Schlenk flask with Methyl 3,5-dichlorobenzoate, Zn(CN)
, Pd(dba), and Xantphos. Evacuate and backfill with Argon ().
Solvation: Add anhydrous DMF via syringe. The concentration should be approx 0.5 M relative to the substrate.
Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by HPLC/TLC (Mobile phase: 10% EtOAc/Hexanes). Note: The mono-cyanation is favored statistically, but reaction time must be controlled to prevent bis-cyanation.
Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH
OH (to sequester Zn/Pd) followed by brine.
Purification: Dry organic layer over MgSO
. Concentrate and purify via silica gel flash chromatography (Gradient: 0 15% EtOAc in Hexanes).
Validation Criteria:
H NMR (400 MHz, CDCl): Look for three distinct aromatic singlets (approx 8.2, 8.0, 7.8 ppm) indicating the asymmetric 1,3,5-substitution.
IR: Distinct nitrile stretch at
2230 cm and ester carbonyl at 1720 cm.
Bioisosteric Design Strategies
In drug development, the 3-chloro-5-cyanobenzoate core often requires modification to improve solubility or metabolic stability.
Scaffold Hopping & Isosteres
Replacing the central benzene ring or the substituents can dramatically alter physicochemical properties (Fsp
, LogP, TPSA).
Original Motif
Bioisostere
Rationale for Change
Benzene Ring
Pyridine
Introduces a basic nitrogen to lower LogP and improve aqueous solubility.
Figure 2: Strategic modification vectors for optimizing the parent scaffold into drug-like candidates.
Case Studies & Applications
Precursor for Kinase Inhibitors
The 3-chloro-5-cyano motif is frequently observed in the "tail" regions of kinase inhibitors targeting the ATP-binding pocket. The cyano group often interacts with the hinge region or solvent front residues.
Example: Synthesis of diaryl ether inhibitors where the ester is hydrolyzed to an acid and coupled to an amine, while the chlorine directs regioselectivity.
HIF-2
Inhibition Context
While not the exact core of Belzutifan, this scaffold is a structural analog to the phenyl-sulfone/nitrile cores used in Hypoxia-inducible factor 2
(HIF-2) inhibitors. The electron-deficient ring is crucial for - stacking interactions within the enclosed hydrophobic cavity of the HIF-2 PAS-B domain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21942595, 3-Chloro-5-cyanobenzoic acid. Retrieved from [Link]
Maligres, P. E., et al. (2013).Development of a High-Yielding Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of Organic Chemistry.
MySkinRecipes (2025). Methyl 2-Chloro-5-Cyanobenzoate and Isomeric Applications in Agrochemicals. Retrieved from [Link] (Note: Cited for industrial application context).
Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical basis for bioisostere section).
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3-chloro-5-cyanobenzoate
Introduction: Strategic Importance of Methyl 3-chloro-5-cyanobenzoate Methyl 3-chloro-5-cyanobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of Methyl 3-chloro-5-cyanobenzoate
Methyl 3-chloro-5-cyanobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—featuring a methyl ester, a chloro group, and a cyano group—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a valuable building block in the development of novel pharmaceuticals and agrochemicals. For instance, the cyano and ester moieties can be readily hydrolyzed or transformed into other functional groups, while the chloro substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. This guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of Methyl 3-chloro-5-cyanobenzoate, designed for researchers, scientists, and drug development professionals.
Physicochemical Data of Key Compounds
For clarity and ease of reference, the key physicochemical properties of the starting material, intermediate, and final product are summarized below.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
CAS Number
3-Amino-5-chlorobenzoic acid
C₇H₆ClNO₂
171.58
Off-white to light brown powder
21961-30-8
3-Chloro-5-cyanobenzoic acid
C₈H₄ClNO₂
181.58
White to off-white solid
327056-71-3
Methyl 3-chloro-5-cyanobenzoate
C₉H₆ClNO₂
195.60
White to off-white solid
914106-36-8
Synthetic Strategy: A Two-Step Approach
The synthesis of Methyl 3-chloro-5-cyanobenzoate is efficiently achieved through a robust two-step process commencing with the commercially available 3-Amino-5-chlorobenzoic acid. This strategy was chosen for its reliability, scalability, and the well-established nature of the involved chemical transformations.
Step 1: The Sandmeyer Reaction. This classic and powerful reaction is employed to convert the amino group of 3-Amino-5-chlorobenzoic acid into a cyano group.[1][2] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered from a copper(I) cyanide salt.[1][2]
Step 2: Fischer-Speier Esterification. The resulting 3-Chloro-5-cyanobenzoic acid is then converted to its corresponding methyl ester through Fischer-Speier esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding method for the preparation of esters from carboxylic acids.[3][4]
The logical workflow for this synthetic pathway is illustrated in the diagram below.
Caption: Logical workflow for the synthesis of Methyl 3-chloro-5-cyanobenzoate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 3-chloro-5-cyanobenzoate.
Part 1: Synthesis of 3-Chloro-5-cyanobenzoic acid via Sandmeyer Reaction
A. Materials and Equipment:
3-Amino-5-chlorobenzoic acid
Concentrated Hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Copper(I) cyanide (CuCN)
Sodium cyanide (NaCN) (Caution: Highly Toxic)
Deionized water
Ice
Sodium hydroxide (NaOH)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Beakers and Erlenmeyer flasks
Büchner funnel and filter paper
Separatory funnel
Rotary evaporator
B. Protocol:
Diazotization:
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 17.16 g (0.1 mol) of 3-Amino-5-chlorobenzoic acid in 100 mL of deionized water.
Cool the suspension to 0-5 °C in an ice-water bath.
Slowly add 25 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of deionized water and cool the solution in an ice bath.
Add the cold sodium nitrite solution dropwise to the suspension of the amino acid hydrochloride over 30 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. Diazonium salts can be unstable and potentially explosive when isolated, so they are typically used in solution immediately after preparation.[1]
Cyanation:
In a separate 1 L beaker, prepare a solution of copper(I) cyanide by dissolving 13.5 g (0.15 mol) of CuCN and 14.7 g (0.3 mol) of NaCN in 100 mL of deionized water. Warm the mixture gently if necessary to achieve dissolution, then cool to room temperature.
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.
Work-up and Isolation:
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid.
Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
For purification, the crude solid can be recrystallized from an appropriate solvent system such as an ethanol-water mixture.
Dry the purified 3-Chloro-5-cyanobenzoic acid in a vacuum oven.
Part 2: Synthesis of Methyl 3-chloro-5-cyanobenzoate via Fischer Esterification
A. Materials and Equipment:
3-Chloro-5-cyanobenzoic acid
Anhydrous methanol (MeOH)
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
B. Protocol:
Reaction Setup:
In a 250 mL round-bottom flask, dissolve 18.16 g (0.1 mol) of dry 3-Chloro-5-cyanobenzoic acid in 100 mL of anhydrous methanol.[3]
Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[4]
Reaction and Monitoring:
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature and then remove the excess methanol using a rotary evaporator.[4]
Dissolve the residue in 150 mL of ethyl acetate and transfer the solution to a separatory funnel.
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.[4]
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4]
Purification:
The crude Methyl 3-chloro-5-cyanobenzoate can be purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture to afford a white to off-white solid.[3]
Dry the final product under vacuum.
Scientific Integrity & Logic
Expertise & Experience: The selection of the Sandmeyer reaction followed by Fischer esterification represents a classic and robust approach in synthetic organic chemistry. The Sandmeyer reaction is a highly reliable method for the introduction of a cyano group onto an aromatic ring, particularly when starting from an aniline derivative.[1][2] Fischer esterification is a fundamentally sound and widely practiced method for the synthesis of esters, favored for its simplicity and generally high yields, especially when using an excess of the alcohol which drives the equilibrium towards the product.[3][4]
Trustworthiness: The protocols described are designed to be self-validating. The progress of each reaction can be monitored using standard analytical techniques such as TLC. The work-up procedures are intended to effectively remove unreacted starting materials, reagents, and by-products. For instance, the basic wash in the esterification work-up removes any remaining carboxylic acid and the acid catalyst.[4] The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis, which should be compared with literature values.
Safety and Handling
General Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Specific Hazards:
Sodium Nitrite: An oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
Diazonium Salts: Are known to be unstable and can be explosive in a dry state.[1] It is imperative to keep the diazonium salt in a cold aqueous solution and use it immediately after its preparation.
Copper(I) Cyanide and Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact.[5][6] Handle with extreme caution in a fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[5][6] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Concentrated Acids (HCl, H₂SO₄): Corrosive and can cause severe burns. Handle with care.
Waste Disposal:
All chemical waste should be disposed of according to institutional and local regulations. Cyanide-containing waste must be quenched and disposed of in a designated hazardous waste stream.
Characterization of Methyl 3-chloro-5-cyanobenzoate
The identity and purity of the synthesized Methyl 3-chloro-5-cyanobenzoate should be confirmed using the following analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the ester carbonyl (C=O) and the nitrile (C≡N) stretching frequencies.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Melting Point Analysis: To assess the purity of the final product.
Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
References
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
PubChem. (n.d.). 3-Chloro-5-cyanobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
United Chemical. (2025). Sodium Cyanide Safety Precautions Guide for Daily Exposure. Available at: [Link]
Chemo-Selective Functionalization of Methyl 3-chloro-5-cyanobenzoate: A Practical Guide to Palladium-Catalyzed Cross-Coupling
Introduction & Molecule Profile[1][2][3][4][5] Methyl 3-chloro-5-cyanobenzoate (CAS: 1000557-01-0) represents a high-value "tri-functional" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Molecule Profile[1][2][3][4][5]
Methyl 3-chloro-5-cyanobenzoate (CAS: 1000557-01-0) represents a high-value "tri-functional" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three substituents, allowing for the rapid construction of complex core structures found in kinase inhibitors and receptor modulators.
However, this scaffold presents a specific chemoselectivity paradox:
The Opportunity: The electron-withdrawing nature of the nitrile (-CN) and ester (-COOMe) groups at the 3- and 5-positions significantly activates the C-Cl bond for oxidative addition, making it more reactive than standard chlorobenzenes.
The Challenge: These same electron-withdrawing groups (EWGs) render the ring and the ester moiety highly susceptible to nucleophilic attack (hydrolysis, transesterification) and base-mediated degradation under standard cross-coupling conditions.
This guide provides validated protocols to engage the chlorine handle selectively while preserving the ester and nitrile functionalities.
Chemoselectivity Map
The following diagram illustrates the reactivity landscape of the molecule, highlighting the targeted C-Cl activation versus potential side reactions.
Figure 1: Reactivity profile. Green indicates the desired reaction pathway; red/yellow indicate competing degradation pathways.
Mechanistic Considerations for Protocol Design
The Oxidative Addition Advantage
In palladium catalysis, aryl chlorides are typically sluggish. However, for Methyl 3-chloro-5-cyanobenzoate , the Hammett
values of the -CN and -COOMe groups lower the electron density of the aromatic ring. This accelerates the rate of oxidative addition (OA) to Pd(0), often making it comparable to aryl bromides.
Implication: You do not always need the most aggressive, bulky phosphine ligands (like
-BuP) which are often required for unactivated chlorides. More stable, air-tolerant ligands (e.g., XPhos, SPhos) are highly effective and easier to handle.
The Transmetallation/Base Bottleneck
The critical failure mode for this substrate is base incompatibility .
Avoid: Strong alkoxide bases (NaOtBu, KOtBu). These will rapidly transesterify the methyl ester or attack the nitrile.
Select: Inorganic carbonates (Cs
CO, KCO) or phosphates (KPO).[1] These provide sufficient basicity for the transmetallation step (activating the boronic acid) without degrading the electrophile.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[7]
This protocol is optimized for coupling aryl/heteroaryl boronic acids. It uses a biphasic solvent system to solubilize inorganic bases while keeping the organic reactants in the organic phase, minimizing hydrolysis.
Why: Robust, air-stable, and excellent for activated chlorides.
Base: K
PO (2.0 equiv) or NaCO (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
Charge: In a reaction vial equipped with a stir bar, add the substrate (1.0 mmol, 195 mg), boronic acid (1.2 mmol), and base (2.0 mmol).
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. This is critical to prevent homocoupling of the boronic acid.
Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Remove the septum briefly to add the Pd catalyst quickly, or add the catalyst in step 1 if using a glovebox.
Reaction: Heat the mixture to 80°C for 4–12 hours.
Note: Monitor by TLC/LCMS. If the starting material persists after 6 hours, boost temp to 90°C, but watch for ester hydrolysis (acid peak on LCMS).
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over MgSO
Figure 2: Troubleshooting logic for Suzuki coupling optimization.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to this scaffold is more challenging due to the potential for nucleophilic attack on the ester by the amine itself (forming an amide). We utilize a weak base protocol with a highly active precatalyst.
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–4 mol%)
Why: These precatalysts activate rapidly at lower temperatures, reducing side reactions.
Base: Cs
CO (2.5 equiv)
Crucial: Do NOT use NaOtBu.
Solvent:
-BuOH or Toluene (Anhydrous)
Step-by-Step Methodology
Drying: Flame-dry the reaction vessel and cool under Argon.
Charge: Add the substrate, Pd-precatalyst, and Cs
CO.
Solvent: Add anhydrous Toluene or
-BuOH (0.2 M concentration).
Amine Addition: Add the amine. If the amine is a liquid, add via syringe.
Reaction: Heat to 80–100°C .
Safety: If using a volatile amine, use a sealed pressure tube.
Monitoring: Check LCMS for the desired aniline product (M+H).
Warning Signal: If you observe a mass corresponding to [Substrate + Amine - OMe], direct amidation of the ester has occurred. Lower the temperature and increase catalyst loading.[1]
Data Summary & Reference Values
Reaction Type
Catalyst System
Base
Solvent
Typical Yield
Key Risk
Suzuki
Pd(dppf)Cl
KPO
Dioxane/HO
85–95%
Hydrolysis (if too hot)
Suzuki (Difficult)
XPhos Pd G3
KPO
THF/HO
80–90%
Protodehalogenation
Buchwald
BrettPhos Pd G3
CsCO
Toluene
70–85%
Amidation of ester
Sonogashira
Pd(PPh)Cl/CuI
EtN
DMF/THF
75–85%
Homocoupling of alkyne
References
Buchwald-Hartwig Base Selection:
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
[Link]
Coupling of Chlorides in Water:
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids. Angewandte Chemie International Edition, 44(38), 6173-6177.
[Link]
Chemoselectivity Reviews:
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
[Link]
The Strategic Utility of Methyl 3-chloro-5-cyanobenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of building blocks is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. Methyl 3-chloro-5-cyanobenzoate is a key aromatic scaffold, that, while not extensively documented as a direct precursor in publicly available literature for late-stage clinical candidates, embodies a trifecta of reactive functionalities poised for the construction of complex, biologically active molecules. Its unique substitution pattern—featuring a chloro group, a cyano moiety, and a methyl ester—offers medicinal chemists a versatile platform for library synthesis and lead optimization. The chloro and cyano groups, both electron-withdrawing, influence the reactivity of the benzene ring and provide handles for a variety of chemical transformations. This guide elucidates the potential applications of Methyl 3-chloro-5-cyanobenzoate in medicinal chemistry, drawing parallels from structurally related compounds and providing detailed protocols for its theoretical utilization in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and beyond.
Core Structural Features and Their Implications in Drug Design
The 3-chloro-5-cyanobenzoyl moiety is a recurring motif in compounds targeting a range of biological pathways. The strategic placement of these functional groups imparts specific physicochemical properties that are advantageous in drug design:
Lipophilicity and Metabolic Stability: The presence of a chlorine atom can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes. Furthermore, the C-Cl bond is generally stable to metabolic degradation, potentially increasing the half-life of a drug candidate.
Hydrogen Bonding and Target Engagement: The cyano group, with its terminal nitrogen atom, can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within the binding site of a target protein. Its linear geometry allows it to probe narrow hydrophobic pockets.
Synthetic Versatility: The chloro, cyano, and methyl ester groups all serve as versatile synthetic handles. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Table 1: Physicochemical Properties of Methyl 3-chloro-5-cyanobenzoate
Property
Value
Source
Molecular Formula
C₉H₆ClNO₂
PubChem
Molecular Weight
195.61 g/mol
PubChem
Appearance
White to off-white crystalline powder
Commercial Suppliers
Melting Point
85-89 °C
Commercial Suppliers
Solubility
Soluble in most organic solvents
General Knowledge
Application Focus: A Building Block for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[1] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and substituted aromatic scaffolds are a common feature of these drugs.[2][3] The 3-chloro-5-cyanobenzoyl moiety, derivable from Methyl 3-chloro-5-cyanobenzoate, is an attractive pharmacophore for kinase inhibitor design.
Rationale for Use in Kinase Inhibitor Scaffolding
The structural features of derivatives of Methyl 3-chloro-5-cyanobenzoate are well-suited for targeting the ATP-binding pocket of kinases:
Hinge-Binding Interactions: The cyano group can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction is a key anchoring point for many ATP-competitive inhibitors.
Exploration of Hydrophobic Pockets: The substituted phenyl ring can occupy various hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. The chloro substituent can enhance these hydrophobic interactions.
Vectors for SAR Studies: The different functional groups on the scaffold provide multiple vectors for chemical modification, allowing for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Figure 1: Conceptual workflow illustrating the utility of Methyl 3-chloro-5-cyanobenzoate's functional groups in the design of kinase inhibitors.
Synthetic Protocols: Harnessing the Reactivity of Methyl 3-chloro-5-cyanobenzoate
Protocol 1: Amide Bond Formation via Ester Hydrolysis and Amide Coupling
This protocol describes the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation, a cornerstone reaction in medicinal chemistry for generating diversity.
Step 1: Hydrolysis of the Methyl Ester
Figure 2: Workflow for the hydrolysis of Methyl 3-chloro-5-cyanobenzoate.
Materials:
Methyl 3-chloro-5-cyanobenzoate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water (deionized)
Hydrochloric acid (1 M)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve Methyl 3-chloro-5-cyanobenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, remove the THF under reduced pressure.
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volume of aqueous phase).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford 3-chloro-5-cyanobenzoic acid.
derivatization of Methyl 3-chloro-5-cyanobenzoate for structure-activity relationship studies
Application Notes & Protocols Topic: Strategic Derivatization of Methyl 3-chloro-5-cyanobenzoate for Structure-Activity Relationship (SAR) Studies Abstract This guide provides a detailed framework for the systematic chem...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Strategic Derivatization of Methyl 3-chloro-5-cyanobenzoate for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a detailed framework for the systematic chemical modification of Methyl 3-chloro-5-cyanobenzoate, a versatile scaffold for generating compound libraries aimed at structure-activity relationship (SAR) exploration. As a readily available starting material, its three distinct functional groups—the methyl ester, the chloro substituent, and the cyano group—offer orthogonal handles for chemical derivatization. We present field-proven protocols for modifications at each of these sites, including ester hydrolysis and amidation, nucleophilic aromatic substitution of the chloride, and conversion of the nitrile to primary amines or tetrazoles. The causality behind experimental choices, self-validating analytical checkpoints, and a logical workflow for library generation are discussed to empower researchers in drug discovery and medicinal chemistry to efficiently probe the chemical space around this privileged core structure.
Introduction: The Logic of SAR and the Utility of the 3-Chloro-5-cyanobenzoate Scaffold
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a rational framework to understand how the chemical structure of a compound influences its biological activity.[1][2] By systematically modifying a lead compound and assessing the resulting changes in potency, selectivity, or pharmacokinetic properties, researchers can build a robust model of the pharmacophore—the essential molecular features required for biological function.
Methyl 3-chloro-5-cyanobenzoate is an exemplary starting scaffold for such studies.[3][4] Its utility stems from several key features:
Multiple Reactive Sites: The molecule possesses three distinct and chemically addressable functional groups.
Tunable Electronics: The presence of two strong electron-withdrawing groups (EWG), the cyano (-CN) and the ester (-COOCH₃), renders the aromatic ring electron-deficient. This electronic nature is critical for activating the chloro group towards nucleophilic aromatic substitution (SNAr).[5]
Synthetic Versatility: Each functional group can be transformed into a range of other moieties that can probe different interactions with a biological target, such as hydrogen bonding, ionic interactions, and occupation of hydrophobic pockets.
This document outlines validated strategies and detailed protocols to derivatize this scaffold, enabling the logical and efficient construction of a focused compound library for SAR elucidation.
Strategic Analysis of the Core Scaffold
To effectively plan a derivatization strategy, one must first understand the reactivity of the starting material. The three key functional handles of Methyl 3-chloro-5-cyanobenzoate offer distinct opportunities for modification.
Caption: Key reactive sites on the Methyl 3-chloro-5-cyanobenzoate scaffold.
Derivatization Strategies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for modifying each functional group. The logic is to address one handle at a time to generate distinct series of compounds where the SAR can be unambiguously attributed to a specific structural change.
Modification at the Ester Position (Handle 1)
The ester group is an excellent starting point for introducing diversity. Hydrolysis to the corresponding carboxylic acid provides a key intermediate that can be coupled with a vast library of amines to form amides, introducing new vectors for hydrogen bonding and steric exploration.
Causality: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for converting a methyl ester to a carboxylic acid.[6] The use of a water/methanol co-solvent system ensures the solubility of both the nonpolar starting material and the polar sodium hydroxide reagent. Acidification in the final step protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.
To a round-bottom flask, add Methyl 3-chloro-5-cyanobenzoate (1.0 eq).
Add a 3:1 mixture of Methanol and Water (e.g., 15 mL MeOH and 5 mL H₂O per gram of starting material).
Add Sodium Hydroxide (1.5 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring the reaction by TLC (e.g., 3:7 Ethyl Acetate/Hexanes).
Once the starting material is consumed, cool the reaction to room temperature and remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
A white precipitate will form. Stir for 30 minutes in the ice bath.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-cyanobenzoic acid.
Self-Validation: The product can be characterized by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry to confirm the expected molecular weight.
Causality: Direct conversion of the carboxylic acid to an amide is facilitated by peptide coupling reagents like HATU. HATU activates the carboxylic acid by forming a highly reactive acyl-OAt intermediate, which is readily displaced by a primary or secondary amine nucleophile to form the thermodynamically stable amide bond under mild conditions. A non-nucleophilic base like DIPEA is required to neutralize the acid and facilitate the reaction.
Dissolve 3-chloro-5-cyanobenzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and the desired amine (1.1 eq).
Add DIPEA (2.5 eq) dropwise while stirring at room temperature.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Modification at the Chloro Position (Handle 2)
The chloro group is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho- and para-directing electron-withdrawing cyano and ester groups.[7][8][9] This allows for the displacement of chloride with various nitrogen, oxygen, or sulfur nucleophiles.
Caption: General workflow for SNAr derivatization.
Causality: SNAr reactions typically require heat to overcome the activation energy associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[8] A base is used to deprotonate the amine nucleophile (if it is a salt) or to scavenge the HCl byproduct, driving the reaction to completion.
Combine Methyl 3-chloro-5-cyanobenzoate (1.0 eq), the amine (1.5 eq), and K₂CO₃ (2.0 eq) in a microwave vial or sealed tube.
Add anhydrous DMSO.
Heat the reaction mixture to 120-150 °C for 2-8 hours (or use a microwave reactor following manufacturer's guidelines, e.g., 150 °C for 30-60 min). Monitor by LC-MS.
After cooling, pour the reaction mixture into ice water, which often precipitates the product.
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with Ethyl Acetate (3x).
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Self-Validation: Successful substitution is confirmed by ¹H NMR (disappearance of the aromatic proton pattern of the starting material and appearance of new signals corresponding to the introduced amine) and a corresponding mass increase in MS analysis.
Modification at the Cyano Position (Handle 3)
The cyano group is a highly versatile functional handle that can be transformed into moieties with dramatically different properties, such as a basic primary amine or an acidic tetrazole ring, which is a well-known bioisostere for a carboxylic acid.[10]
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing the carbon-nitrogen triple bond of the nitrile to a primary amine.[11] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the intermediate aluminate complex and liberate the free amine.
CAUTION: LiAlH₄ is highly reactive. Perform in a fume hood under an inert atmosphere (N₂ or Ar).
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flask equipped with a reflux condenser and stir under N₂.
Cool the suspension to 0 °C in an ice bath.
Dissolve Methyl 3-chloro-5-cyanobenzoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Note: This reduction will also reduce the ester to an alcohol.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
Stir vigorously for 1 hour until a granular white precipitate forms.
Filter off the aluminum salts and wash thoroughly with THF or Ethyl Acetate.
Concentrate the filtrate to obtain the crude product, which can be purified by chromatography or by forming an HCl salt.
Causality: This reaction is a [3+2] cycloaddition between the nitrile and an azide ion.[12][13] The use of a Lewis acid catalyst, such as Zinc Bromide (ZnBr₂), activates the nitrile towards nucleophilic attack by the azide, facilitating the reaction under safer conditions (avoiding the use of hydrazoic acid).[13][14]
CAUTION: Sodium azide is toxic. Handle with appropriate personal protective equipment. Avoid contact with acid, which generates toxic hydrazoic acid.
To a round-bottom flask, add Methyl 3-chloro-5-cyanobenzoate (1.0 eq), NaN₃ (1.2 eq), and ZnBr₂ (1.0 eq).
Add a 1:1 mixture of water and DMF and heat the reaction mixture to 120 °C for 12-24 hours.
Cool the reaction to room temperature and dilute with water.
Acidify to pH ~2 with 2M HCl.
Extract the product with Ethyl Acetate (3x).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by flash chromatography or recrystallization.
Self-Validation: The formation of the tetrazole is confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum and by ¹H NMR, which will show a downfield shift of the aromatic protons adjacent to the newly formed ring. Mass spectrometry will show the addition of 42 Da (N₃).
Library Generation and Data Analysis
A systematic approach involves creating small, focused arrays of compounds based on the protocols above. For instance, one might synthesize the carboxylic acid (Protocol 3.1.1) and then couple it with a diverse set of 10-20 amines (Protocol 3.1.2) to probe the space around that position. The resulting data should be tabulated to facilitate SAR analysis.
Caption: Overall strategy for library generation from the central scaffold.
Table 1: Example Data Template for SAR Analysis
Cmpd ID
Modification Site
R Group
Yield (%)
Purity (HPLC %)
Biological Activity (IC₅₀, µM)
Parent-01
-
Methyl 3-chloro-5-cyanobenzoate
-
>98
50.0
A-01
Amide (from COOH)
Benzyl
75
>99
15.2
A-02
Amide (from COOH)
Cyclohexyl
81
>99
35.8
B-01
SNAr (at Cl)
Morpholin-4-yl
65
>98
5.4
B-02
SNAr (at Cl)
Methoxy
58
>97
42.1
C-01
Cyano -> Tetrazole
-
72
>99
2.1
Conclusion
Methyl 3-chloro-5-cyanobenzoate serves as an outstanding starting point for medicinal chemistry campaigns. The distinct reactivity of its three functional groups allows for the controlled and systematic generation of diverse analogs. By applying the robust protocols detailed in this guide, researchers can efficiently build focused libraries to explore the structure-activity landscape of their biological target, accelerating the journey from a chemical scaffold to a potent and optimized lead compound.
References
ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
ACS Publications. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 4-cyanobenzoate: The Key Organic Synthesis Intermediate You Need. Retrieved from [Link]
ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Retrieved from [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Retrieved from [Link]
Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Erland Stevens. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-5-cyanobenzoic acid. Retrieved from [Link]
PubMed. (n.d.). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Retrieved from [Link]
Google Patents. (n.d.). US6433211B1 - Process for producing cyanobenzoic acid compound.
PubMed Central. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
SpringerLink. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
Application Notes & Protocols for the Analysis of Methyl 3-chloro-5-cyanobenzoate by HPLC and GC-MS
Abstract This document provides comprehensive application notes and detailed protocols for the quantitative and qualitative analysis of Methyl 3-chloro-5-cyanobenzoate, a key intermediate in pharmaceutical and chemical s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative and qualitative analysis of Methyl 3-chloro-5-cyanobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Two orthogonal and robust analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level impurity analysis. The causality behind critical experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established analytical principles and regulatory expectations.[1][2][3]
Introduction: The Analytical Imperative for Methyl 3-chloro-5-cyanobenzoate
Methyl 3-chloro-5-cyanobenzoate is a substituted aromatic ester of significant interest in drug development and fine chemical manufacturing. Its molecular structure, featuring a chlorinated benzene ring with cyano and methyl ester functional groups, makes it a versatile building block. The purity and impurity profile of this intermediate are critical, as they directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or chemical product.
Therefore, robust and validated analytical methods are essential for quality control throughout the manufacturing process.[2] This guide details two powerful chromatographic techniques, HPLC and GC-MS, providing researchers and drug development professionals with the necessary protocols to ensure the quality and consistency of Methyl 3-chloro-5-cyanobenzoate.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
2.1 Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity and assay determination of non-volatile, polar to moderately non-polar small molecules like Methyl 3-chloro-5-cyanobenzoate. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the aromatic ring and polar functional groups allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
Causality of Column Choice : A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.[4] Its versatility and the vast body of literature supporting its use make it a reliable first choice for method development.
Mobile Phase Strategy : An acidified mobile phase (e.g., with formic or phosphoric acid) is often used to suppress the ionization of any potential acidic impurities, ensuring sharp, symmetrical peak shapes. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile or methanol) is employed to elute a wide range of potential impurities with varying polarities in a reasonable timeframe.[5]
2.2 Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents
System : HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Degas both mobile phases by sonication or vacuum filtration.
Standard Preparation :
Accurately weigh approximately 10 mg of Methyl 3-chloro-5-cyanobenzoate reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
Prepare a working standard of 10 µg/mL by diluting the stock solution with the diluent.
Sample Preparation :
Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions :
Set the instrument parameters as detailed in Table 1.
Data Acquisition and Analysis :
Inject the diluent (blank), followed by the working standard solution (typically 5-6 replicate injections for system suitability) and then the sample solutions.
Identify the Methyl 3-chloro-5-cyanobenzoate peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculate the purity of the sample using the area percent method. For assay, calculate the concentration against the reference standard.
A properly validated method provides assurance of its reliability.[6][7] The protocol described should be validated according to ICH guidelines, assessing the parameters summarized in Table 2.[8]
| Robustness | Vary flow rate, temp., mobile phase composition | System suitability parameters remain within limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
3.1 Principle and Rationale
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds.[9] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Justification for GC-MS : Methyl 3-chloro-5-cyanobenzoate is expected to be sufficiently volatile and stable for GC analysis without derivatization. GC-MS provides structural confirmation through characteristic mass fragmentation patterns and can detect trace-level impurities that might co-elute with the main peak in HPLC. The presence of a chlorine atom provides a distinct isotopic signature (M+ and M+2 peaks), greatly enhancing confidence in identification.[10]
Column Selection : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This stationary phase offers excellent selectivity for a wide range of aromatic compounds, separating isomers and related substances effectively.[11]
Ionization Technique : Electron Impact (EI) ionization at a standard 70 eV is used. This high-energy technique produces reproducible fragmentation patterns, creating a unique mass spectral "fingerprint" for the analyte that can be compared to libraries or used for structural elucidation.[12]
3.2 Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents
System : GC with a split/splitless injector, coupled to a Mass Spectrometer.
Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Prepare a stock solution of Methyl 3-chloro-5-cyanobenzoate reference standard at 1 mg/mL in ethyl acetate.
Prepare a working standard of 10 µg/mL by diluting the stock solution with ethyl acetate.
Sample Preparation :
Dissolve the sample in ethyl acetate to achieve an approximate concentration of 10 µg/mL.
Vortex to ensure complete dissolution. If particulates are present, centrifuge and transfer the supernatant to a GC vial.
GC-MS Conditions :
Set the instrument parameters as detailed in Table 3.
Data Acquisition and Analysis :
Inject the solvent blank, followed by the standard and sample solutions.
Acquire data in full scan mode (e.g., m/z 40-400) to obtain complete mass spectra.
Identify the analyte by matching its retention time and mass spectrum with the reference standard.
Confirm the presence of chlorine by observing the characteristic M+ and M+2 isotopic pattern in the molecular ion and key fragment ions.[10]
Search the NIST library for tentative identification of any unknown impurity peaks.
3.3 Data Presentation and Visualization
Table 3: GC-MS Instrument Parameters
Parameter
Setting
Injector
Split/Splitless, 250 °C
Injection Mode
Split (Ratio 50:1)
Injection Volume
1 µL
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Oven Program
100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min
Transfer Line
280 °C
Ion Source
Electron Impact (EI), 70 eV, 230 °C
Mass Analyzer
Quadrupole, 150 °C
| Scan Range | m/z 40 - 400 |
Table 4: Predicted Mass Fragmentation of Methyl 3-chloro-5-cyanobenzoate (C₉H₆ClNO₂)
m/z Value
Ion Identity
Comments
195/197
[M]⁺
Molecular Ion . Shows ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl.
164/166
[M - OCH₃]⁺
Loss of the methoxy radical from the ester.
136/138
[M - COOCH₃]⁺
Loss of the carbomethoxy group.
130
[M - Cl]⁺
Loss of a chlorine atom.
| 102 | [C₇H₃N]⁺ | Fragment corresponding to chlorobenzonitrile after loss of ester. |
GC-MS analysis workflow diagram.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a robust, orthogonal framework for the comprehensive quality control of Methyl 3-chloro-5-cyanobenzoate. The HPLC method is ideally suited for routine purity testing and assay, offering precision and high-throughput capabilities. The GC-MS method serves as a powerful tool for unequivocal identification and for investigating complex impurity profiles, leveraging its high sensitivity and the structural information gleaned from mass spectral fragmentation. Adherence to these protocols, coupled with proper method validation, will ensure that this critical chemical intermediate meets the stringent quality standards required by the pharmaceutical and chemical industries.
References
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
ResearchGate. GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final. [Link]
Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. PubMed. [Link]
ResearchGate. (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. [Link]
Al-Saden, N., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Library of Medicine. [Link]
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
El-Deen, A. K., et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
ResearchGate. Derivatization Method of Free Cyanide Including Cyanogen Chloride for the Sensitive Analysis of Cyanide in Chlorinated Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]
Marzec, M., & Blaszczyk, A. (2018). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. NIH National Library of Medicine. [Link]
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 3-chloro-5-cyanobenzoate in Agrochemical Synthesis
Executive Summary
Methyl 3-chloro-5-cyanobenzoate (CAS 327056-72-4) represents a high-value "tri-functional" scaffold in modern agrochemical discovery. Its strategic importance lies in the orthogonal reactivity of its three substituents: the methyl ester (electrophilic carbonyl), the cyano group (reducible/hydrolyzable nitrogen source), and the meta-chlorine (site for transition-metal catalyzed cross-coupling or SNAr).[1]
This guide details the protocols for utilizing this intermediate in the synthesis of two critical agrochemical classes: N-phenylpyrazole herbicides (PPO inhibitors) and meta-diamide insecticides .[1][2] By leveraging the electronic differentiation between the cyano and ester groups, researchers can achieve high regioselectivity without extensive protecting group strategies.
Structural Analysis & Reactivity Profile
The molecule’s reactivity is governed by the electron-withdrawing nature of the cyano and ester groups, which significantly activates the benzene ring.[1]
Functional Group
Reactivity Mode
Strategic Utility
Methyl Ester (-COOMe)
Hydrolysis, Amidation
Precursor to benzoyl moieties in herbicides (e.g., Isoxaflutole analogs).[1][2]
Cyano Group (-CN)
Reduction, Cyclization
Precursor to benzylamines (insecticides) or heterocycles (triazines/tetrazoles).[2]
Chlorine (-Cl)
Pd-Catalyzed Coupling, SNAr
Site for introducing aryl/heteroaryl diversity via Suzuki-Miyaura coupling.[1][2]
Electronic Activation:
The meta positioning of the electron-withdrawing groups (EWG) creates a synergistic activation of the chlorine atom, making it more susceptible to oxidative addition by Palladium(0) species compared to non-activated aryl chlorides.[1]
Application I: Synthesis of N-Phenylpyrazole Herbicide Scaffolds
Context: Many Protoporphyrinogen Oxidase (PPO) inhibiting herbicides utilize a substituted benzoate core linked to a heterocycle (e.g., uracil or pyrazole).[2] This protocol describes the conversion of Methyl 3-chloro-5-cyanobenzoate into a 3-aryl-5-cyanobenzoic acid precursor, ready for coupling with a pyrazole pharmacophore.[1][2]
Protocol A: Selective Hydrolysis and Suzuki Coupling
Objective: Selectively hydrolyze the ester to the acid without affecting the cyano group, followed by Suzuki coupling at the chlorine position.[1]
Checkpoint: The starting material (Rf ~0.[2]6) disappears, and a baseline spot (Acid) appears.[2] The nitrile IR stretch (2230 cm⁻¹) must remain intact.[2]
Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.[2]
Suzuki-Miyaura Coupling:
Suspend the crude acid in 1,4-dioxane/water (10:1).[2]
Add the Arylboronic acid, K₂CO₃, and degas with Nitrogen for 15 mins.
Add Pd(dppf)Cl₂ and heat to 90°C for 4 hours.
Purification: Filter through Celite, concentrate, and recrystallize from Ethanol.
Data Summary:
Parameter
Specification
Typical Yield
82-88% (over 2 steps)
Purity (HPLC)
>98.5%
Key Impurity
Des-chloro byproduct (if O₂ is present)
Application II: Synthesis of Meta-Diamide Insecticide Precursors
Context: Meta-diamide insecticides (related to Broflanilide or Chlorantraniliprole classes) often require a 3-substituted benzylamine moiety.[1][2] This protocol focuses on the chemoselective reduction of the nitrile to the amine in the presence of the ester and chlorine.[1]
Protocol B: Chemoselective Nitrile Reduction
Challenge: Reducing the nitrile (-CN) to the amine (-CH₂NH₂) without reducing the ester or dehalogenating the chlorine. Standard Pd/C + H₂ often leads to dechlorination.[2]
Recommended System:Raney Nickel / H₂ at Low Pressure or CoCl₂ / NaBH₄ .[2]
Step-by-Step Methodology:
Preparation:
Dissolve Methyl 3-chloro-5-cyanobenzoate (10 mmol) in Methanol (50 mL).
Add NaBH₄ (10 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).[2]
Mechanistic Insight: Cobalt boride is generated in situ, which coordinates to the nitrile nitrogen, facilitating hydride transfer while being less reactive toward the ester and aryl chloride.
Work-up:
Quench with 1M HCl (carefully) to dissolve cobalt salts.[2]
Basify to pH 10 with NH₄OH to release the free amine.[2]
NMR: Appearance of benzylic protons (singlet, ~3.8 ppm).
Mass Spec: M+4 peak (conversion of CN to CH₂NH₂).[2]
Visualized Workflows (DOT Diagrams)
Figure 1: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of Methyl 3-chloro-5-cyanobenzoate in herbicide and insecticide discovery.
Quality Control & Analytical Standards
To ensure the integrity of the intermediate, the following analytical parameters must be met before proceeding to subsequent steps.
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
Identification
¹H-NMR (DMSO-d₆)
δ 3.90 (s, 3H, -OCH₃), δ 8.2-8.4 (m, 3H, Ar-H)
Purity
HPLC (C18, ACN/H₂O)
≥ 98.0% (Area %)
Water Content
Karl Fischer
≤ 0.5% w/w
Residual Solvents
GC-HS
Methanol < 3000 ppm
Self-Validating NMR Markers:
Loss of Methyl Ester: Disappearance of the singlet at 3.90 ppm indicates hydrolysis.
Reduction of Nitrile: Disappearance of the ¹³C signal at ~118 ppm (-CN) and appearance of ~45 ppm (-CH₂NH₂).[1][2]
Safety & Handling
Cyanide Hazard: While the cyano group is covalently bonded, thermal decomposition or strong acidic hydrolysis can release traces of HCN. Work in a well-ventilated fume hood.
Skin Sensitization: The molecule is a potent irritant (H315, H317).[2] Double-gloving (Nitrile) is required.[1][2]
Exotherm Warning: The reduction with NaBH₄/CoCl₂ generates hydrogen gas rapidly.[2] Ensure the reaction vessel is equipped with an efficient reflux condenser and gas outlet.[2]
References
PubChem. (2025).[2][4] 3-Chloro-5-cyanobenzoic acid | C8H4ClNO2.[1][2] National Library of Medicine.[2] [Link]
MDPI. (2024).[2] Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate. [Link][1][2]
Google Patents. (2013).[2] CN103214396B - Production method of 3-cyanobenzoic acid. [1][2]
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives. [Link]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-chloro-5-cyanobenzoate
Introduction: The Strategic Importance of Methyl 3-chloro-5-cyanobenzoate Methyl 3-chloro-5-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Methyl 3-chloro-5-cyanobenzoate
Methyl 3-chloro-5-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring a chloro group, a cyano moiety, and a methyl ester on a benzene ring—makes it a versatile scaffold for constructing complex molecular architectures. The precise arrangement of these functional groups allows for selective and sequential chemical transformations, enabling the efficient synthesis of target compounds. Consequently, developing a robust, scalable, and economically viable process for its production is of paramount importance for researchers and professionals in drug development and chemical manufacturing.
This guide provides a comprehensive overview of the scale-up synthesis of Methyl 3-chloro-5-cyanobenzoate, focusing on the practical aspects of process chemistry, safety, and quality control. The protocols and insights presented herein are designed to be directly applicable in a laboratory or pilot plant setting.
Synthetic Strategy: Fischer-Speier Esterification
For the scale-up synthesis of Methyl 3-chloro-5-cyanobenzoate, the most direct and industrially favored route is the Fischer-Speier esterification of 3-chloro-5-cyanobenzoic acid with methanol, catalyzed by a strong mineral acid, typically sulfuric acid.[1][2] This method is advantageous due to the low cost of starting materials, straightforward reaction conditions, and relatively simple work-up procedures.[1]
The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3] This is followed by a nucleophilic attack from the oxygen atom of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, Methyl 3-chloro-5-cyanobenzoate, and regenerates the acid catalyst.[2][3]
To drive the equilibrium towards the product side, an excess of methanol is typically used, which also serves as the reaction solvent.[4]
Caption: Overall synthetic scheme for Methyl 3-chloro-5-cyanobenzoate.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale synthesis. Adjustments to quantities and equipment should be made based on the specific requirements of the scale-up operation.
Reagents and Equipment
Item
Specification
Supplier
Notes
Reactants
3-chloro-5-cyanobenzoic acid
>98% purity
Major Chemical Supplier
Ensure the starting material is dry.
Methanol
Anhydrous, >99.8%
Major Chemical Supplier
Use of anhydrous methanol is critical to shift the reaction equilibrium.
Sulfuric Acid
Concentrated, 95-98%
Major Chemical Supplier
Handle with extreme care.
Work-up & Purification
Deionized Water
High purity
In-house
Used for quenching and washing.
Sodium Bicarbonate
Saturated solution
In-house
For neutralizing residual acid.
Brine
Saturated NaCl solution
In-house
For final wash to break emulsions.
Sodium Sulfate
Anhydrous
Major Chemical Supplier
For drying the organic phase.
Equipment
Reaction Vessel
1 L, 3-neck round-bottom flask
Glassware Supplier
Equipped with mechanical stirrer, reflux condenser, and temperature probe.
Heating Mantle
-
Lab Equipment Supplier
With temperature control.
Separatory Funnel
2 L
Glassware Supplier
Buchner Funnel & Flask
-
Glassware Supplier
For filtration.
Rotary Evaporator
-
Lab Equipment Supplier
For solvent removal.
Step-by-Step Synthesis
Reaction Setup:
In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-chloro-5-cyanobenzoic acid (100 g, 1.0 eq).
To this, add anhydrous methanol (500 mL). Stir the mixture to form a slurry.
Cool the flask in an ice-water bath.
Catalyst Addition:
Slowly and carefully, add concentrated sulfuric acid (10 mL) to the stirred slurry. The addition should be done dropwise to control the exotherm.
After the addition is complete, remove the ice bath.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.[1]
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Work-up and Isolation of Crude Product:
Once the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into a beaker containing 1 L of ice-cold deionized water. A white precipitate of the crude product will form.[1]
Stir the mixture for 30 minutes to ensure complete precipitation.
Collect the crude product by suction filtration using a Buchner funnel.
Wash the filter cake with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes excess methanol and sulfuric acid.
Dry the crude product in a vacuum oven at 50°C to a constant weight.
In-Process Controls
Control Point
Parameter
Specification
Method
Reaction Start
Appearance
White slurry
Visual
During Reaction
Temperature
65-70°C
Temperature Probe
Reaction Completion
Conversion of Starting Material
>98%
HPLC
Post-Filtration
pH of Filtrate
6.5 - 7.5
pH paper or meter
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization from methanol to achieve high purity.[5]
Dissolution:
Transfer the crude Methyl 3-chloro-5-cyanobenzoate to a suitably sized Erlenmeyer flask.
Add a minimal amount of hot methanol to dissolve the solid completely.
Crystallization:
Allow the solution to cool slowly to room temperature.
Further cool the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the purified crystals by suction filtration.
Wash the crystals with a small amount of cold methanol.
Dry the purified product in a vacuum oven at 50°C to a constant weight. A typical yield of 85-95% with a purity of >99% can be expected.
Caption: Workflow for the purification of Methyl 3-chloro-5-cyanobenzoate.
Characterization and Quality Control
The final product should be characterized to ensure it meets the required specifications.
A thorough understanding of the hazards associated with the chemicals used is crucial for a safe scale-up process.
3-chloro-5-cyanobenzoic acid: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.
Personal Protective Equipment (PPE):
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All operations should be conducted in a well-ventilated fume hood.[8]
Waste Disposal:
Aqueous waste should be neutralized before disposal. Organic waste containing methanol should be collected in a designated solvent waste container. Follow all local and institutional regulations for chemical waste disposal.
Troubleshooting Guide
Problem
Potential Cause
Solution
Low Yield
Incomplete reaction.
- Ensure anhydrous conditions. - Increase reaction time or catalyst amount slightly.
Loss of product during work-up.
- Ensure complete precipitation by using ice-cold water. - Avoid excessive washing during filtration.
Product is Oily or Gummy
Presence of impurities.
- Ensure thorough washing of the crude product to remove residual acid and methanol. - Perform recrystallization carefully.
Reaction Stalls
Insufficient catalyst.
- Add a small additional amount of sulfuric acid.
Water in the reaction mixture.
- Use anhydrous methanol and dry starting material.
Methyl 3-chloro-5-cyanobenzoate is a tri-substituted benzene derivative featuring distinct electronic properties due to the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups alongside the methyl ester.[1]
While crystallization is often preferred for multi-gram scale-up, flash column chromatography is the gold standard for research-scale purification (<5g) to remove unreacted starting materials (often 3,5-dichlorobenzoates or 3-chloro-5-cyanobenzoic acid) and regioisomeric byproducts.
This guide details the optimized stationary phase, solvent systems, and troubleshooting logic required to isolate this compound with >98% purity.
Part 1: Critical Physicochemical Data
Parameter
Specification
Technical Note
Molecular Formula
C₉H₆ClNO₂
MW: 195.60 g/mol
Predicted Polarity
Moderate
More polar than methyl 3,5-dichlorobenzoate; less polar than the free acid.
Stationary Phase
Silica Gel 60
Particle size: 40–63 µm (230–400 mesh).
Detection (UV)
254 nm
Strong absorption due to conjugated π-system.
Primary Solvent System
Hexanes / Ethyl Acetate
Alternative: Petroleum Ether / Ethyl Acetate.
Rf Value (Est.)
0.30 – 0.40
Conditions: 20% EtOAc in Hexanes.
Part 2: Method Development & Protocol
Sample Preparation (Solid Loading)
Why: This compound is a solid at room temperature.[2] Dissolving it in the non-polar mobile phase (pure Hexane) often requires large volumes, which causes "band broadening" and poor resolution.
Protocol: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add silica gel (1.5x weight of crude mass). Evaporate solvent under reduced pressure until a free-flowing powder remains. Load this powder directly onto the top of the packed column.
Mobile Phase Optimization (TLC Scout)
Before running the column, perform Thin Layer Chromatography (TLC) to confirm separation.
Spotting: Dissolve a small aliquot in EtOAc.
Eluent: 80% Hexanes / 20% Ethyl Acetate.
Target:
Product: Rf ≈ 0.35.
Impurity A (Starting Material - e.g., Dichloro): Rf > 0.60 (Non-polar).[3]
Impurity B (Hydrolysis Product - Acid): Rf < 0.05 (Stays at baseline).
Flash Chromatography Gradient
Do not use isocratic elution if impurities vary significantly in polarity. Use the following step gradient for a standard 10g crude batch:
Caption: Decision tree for selecting between crystallization and chromatography based on crude purity and scale.
Figure 2: Separation Mechanism & Elution Order
Caption: Schematic representation of relative elution order on Silica Gel 60.
Part 4: Troubleshooting & FAQs
Q1: My product is co-eluting with a byproduct. How do I improve resolution?
Diagnosis: If the impurity runs just ahead of the product, it is likely a de-chlorinated byproduct or starting material. If it runs just behind, it may be a regioisomer.
Solution: Switch solvent selectivity. Replace Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether .
New System: 0–50% DCM in Hexanes. DCM offers different selectivity for aromatic isomers compared to EtOAc.
Q2: The product is "tailing" significantly on the column.
Cause: While esters usually elute cleanly, the cyano group can have weak basic interactions with highly acidic sites on "active" silica, or the sample may contain residual acid.
Solution: Add 1% Triethylamine (TEA) to the column equilibration solvent (Hexanes) to neutralize acidic sites. Do not add TEA to the elution gradient as it may degrade the ester over time.
Q3: I see a new spot at the baseline after the column. Did my compound decompose?
Analysis: Methyl esters are generally stable, but nitriles can hydrolyze to amides on acidic silica if left for prolonged periods (e.g., overnight).
Prevention: Never leave the compound on the column overnight. Flush the column immediately. If the baseline spot is the carboxylic acid (from ester hydrolysis), it confirms the silica was too acidic or wet.
Q4: Can I use UV to fractionate?
Yes. The benzene ring substituted with Cl and CN provides excellent UV absorbance at 254 nm . You do not need derivatization stains (like KMnO4 or Vanillin) unless you are looking for non-UV active impurities (like aliphatic grease).
References
PubChem. (n.d.).[4] Methyl 4-cyanobenzoate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link](Note: Used as a structural analog for polarity and hazard assessment).
Lipka, E., et al. (2020). Comparison of dimethylated and methylchlorinated amylose stationary phases.... Journal of Chromatography A. Retrieved January 30, 2026, from [Link](Demonstrates chromatographic behavior of chloro-methyl-phenyl carbamates).
King Group. (n.d.). Successful Flash Chromatography: A Guide. Wake Forest University. Retrieved January 30, 2026, from [Link](Authoritative guide on solvent strength and silica interactions).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yield in Methyl 3-chloro-5-cyanobenzoate Reactions
Ticket ID: #M3C5C-YIELD-OPT
Status: Open
Responder: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Molecule Profile[1][2][3]
Target Molecule: Methyl 3-chloro-5-cyanobenzoate
CAS: 180304-86-1 (Generic/Related)
Core Challenge: This scaffold possesses a 1,3,5-substitution pattern.[1][2][3] The primary difficulty lies in chemoselectivity (installing the cyano group without affecting the chloro or ester moieties) and catalyst deactivation (cyanide poisoning).[2]
If you are experiencing low yields (<40%), the issue is likely structural.[2] You are either selecting the wrong precursor (leading to poor regioselectivity) or the wrong catalyst system (leading to Pd-poisoning).[1][2][3]
Strategic Route Selection (Decision Matrix)
Before troubleshooting your specific protocol, verify you are using the correct route for your starting material.[2]
Figure 1: Decision matrix for synthesis route selection based on precursor availability.[1][2][3]
Context: You are converting Methyl 3-bromo-5-chlorobenzoate to the target using a Palladium catalyst and a cyanide source.
Common Yield: 75–90% (Optimized) | Your Yield: <40%[1][2]
User Issue 1: "The reaction stalls at 20-30% conversion."
Diagnosis:Cyanide Poisoning.
Free cyanide ions (
) are potent sigma-donors that bind irreversibly to Pd(II), forming stable species that cannot participate in the catalytic cycle.[1][2][3] This shuts down the reaction.
Corrective Protocol:
Switch Cyanide Source: Stop using NaCN or KCN. These release
too rapidly.
Use Zinc Cyanide (
): It has low solubility in DMF/NMP, releasing cyanide ions slowly ("kinetic throttling"), which matches the rate of the catalytic cycle.[2]
Add Zinc Dust (10-20 mol%): This acts as a reducing agent to keep Palladium in the active Pd(0) state and scavenges adventitious oxygen.[1][2][3]
User Issue 2: "I see de-halogenated byproduct (Methyl 3-chlorobenzoate)."
Diagnosis:Hydrodehalogenation.
If your solvent is "wet" or not degassed, the Pd-hydride species formed will reduce the C-Br bond instead of cyanating it.[3]
Corrective Protocol:
Solvent: Use anhydrous DMF or DMAC (Water < 0.05%).[1][2][3]
Degassing: Sparging with Argon for 10 minutes is insufficient.[1][2][3] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for at least 30 minutes before adding the catalyst.[1][2][3]
Context: You are converting Methyl 3-amino-5-chlorobenzoate via diazonium salt.
Common Yield: 50–65% | Your Yield: <30%[1][2][3]
User Issue 3: "Violent gas evolution and tar formation."
Diagnosis:Thermal Decomposition.
The diazonium intermediate is unstable.[1][2][3] If the temperature rises above 5°C during diazotization, it decomposes to a phenol (reaction with water) or polymerizes (tar).[2]
Corrective Protocol:
Cryogenic Control: Maintain internal temperature between -5°C and 0°C during the addition of
.
Acid Stoichiometry: Ensure sufficient acid (HCl or
) is present to prevent the formation of triazenes (coupling of diazonium salt with unreacted amine).[1][2][3]
User Issue 4: "Low yield during the CuCN substitution step."
Diagnosis:Incorrect pH / "Gattermann" Side Reaction.
Dumping the acidic diazonium salt directly into basic cyanide solution can cause rapid evolution of HCN gas (safety hazard) and decomposition.[2]
Corrective Protocol:
Neutralization: Buffer the diazonium solution to pH 6–7 with Sodium Acetate or Sodium Carbonate before adding it to the CuCN mixture.[3]
The "Reverse Addition": Add the cold diazonium salt dropwise into the warm (50°C) CuCN solution. Do not add CuCN to the diazonium salt.[1][2][3][4]
Module C: Workup & Purification (The "Hidden" Yield Killer)
Even with a successful reaction, you can lose 30% of your yield during workup.[2][3]
User Issue 5: "My product disappears during extraction."
Diagnosis:Ester Hydrolysis.
The methyl ester is sensitive.[1][2][3] If you use strong aqueous base (NaOH) to quench the reaction or wash the organic layer, you will hydrolyze the ester to the carboxylic acid (3-chloro-5-cyanobenzoic acid), which extracts into the aqueous layer and is discarded.
Recovery: If you suspect hydrolysis, acidify your aqueous waste to pH 2 and extract with EtOAc.[1][2][3] If the solid precipitates, that is your hydrolyzed acid.[2][3] You can re-esterify it using
Technical Guide: Stability & Hydrolysis of Methyl 3-chloro-5-cyanobenzoate
Executive Summary: The "Selectivity Triangle" For researchers working with Methyl 3-chloro-5-cyanobenzoate , the primary challenge is not just "stability," but chemoselectivity . This molecule presents three distinct rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Selectivity Triangle"
For researchers working with Methyl 3-chloro-5-cyanobenzoate , the primary challenge is not just "stability," but chemoselectivity . This molecule presents three distinct reactive centers with competing stability profiles:
Methyl Ester: The most reactive center. Susceptible to rapid hydrolysis (saponification).
Nitrile (Cyano group): Moderately stable. Susceptible to hydrolysis under forcing conditions (strong acid/base + heat).
Aryl Chloride: Highly stable. Located meta to electron-withdrawing groups, making it resistant to Nucleophilic Aromatic Substitution (
) unless subjected to extreme forcing conditions.
The Core Problem: How do you manipulate the ester (e.g., hydrolyze to acid) without degrading the nitrile to an amide or carboxylic acid?
Visualizing the Reaction Landscape
The following diagram maps the stability pathways. Note the high-risk "Red Zones" where the nitrile is compromised.
Figure 1: Chemoselectivity map showing the narrow operating window (Green Arrow) for retaining the nitrile group.
Module A: Basic Conditions (Saponification)
Status:High Reactivity (Primary Workflow)
The electron-withdrawing nature of the 3-chloro and 5-cyano groups makes the ester carbonyl significantly more electrophilic than a standard methyl benzoate. This accelerates saponification, allowing it to proceed under very mild conditions.
Critical Troubleshooting Scenarios
Q1: I need to hydrolyze the ester to the acid. Can I use NaOH?
Technical Insight: Yes, but stoichiometry and temperature are critical . The nitrile group is sensitive to hydroxide attack at elevated temperatures, leading to the amide (primary impurity).
The Protocol (Gold Standard):
Dissolve substrate in THF:Water (3:1) .
Cool to 0°C (Ice bath).
Add 1.1 equivalents of LiOH·H₂O (Lithium Hydroxide). Why LiOH? It is less aggressive than NaOH/KOH and has better solubility in organic/aqueous mixtures.
Monitor by TLC/HPLC. Reaction is typically complete in <2 hours.
Quench immediately with 1M HCl to pH 3-4 upon completion. Do not let it stir overnight in base.
Q2: I see a new spot on TLC that is more polar than my product. What is it?
Diagnosis: This is likely the primary amide (3-chloro-5-carbamoylbenzoic acid).
Root Cause: "Over-cooking." You likely used excess base (>2 equiv) or heated the reaction.
Remedy: You cannot revert the amide to the nitrile. You must restart and lower the temperature.
Q3: Is the Chloride at risk of substitution (
)?
Analysis:Low Risk. The Chloro group is meta to the withdrawing groups (Ester/Nitrile).
typically requires ortho or para activation to stabilize the Meisenheimer complex. Unless you are using extreme conditions (e.g., NaH in DMF at 100°C), the chloride will remain stable.
Module B: Acidic Conditions
Status:Moderate Stability / Slow Reactivity
Acidic conditions are generally "safer" for the nitrile than basic conditions at room temperature, but they are inefficient for ester hydrolysis.
Critical Troubleshooting Scenarios
Q1: Can I use HCl to hydrolyze the ester?
Technical Insight: You can, but it is an equilibrium process (reverse Fischer esterification). Because water is a poor nucleophile compared to Hydroxide, you often need heat to drive the reaction.
The Trap: Heating in strong acid (e.g., 6M HCl, reflux) will eventually hydrolyze the nitrile to the carboxylic acid, destroying your selectivity.
Recommendation: Avoid acid hydrolysis for this specific transformation unless the molecule is base-sensitive elsewhere. If you must use acid, use TMSI (Trimethylsilyl iodide) in anhydrous conditions for ester cleavage, which avoids hydrolyzing the nitrile.
Q2: My compound is stable in 1M HCl during workup?
Verification: Yes. The nitrile and ester are both stable to dilute acid washes (1M HCl) at room temperature for short durations (workup timescales).
Analytical Data & Validation
Use the following table to identify species in your reaction mixture (HPLC/LC-MS context).
Species
Functional Groups
Relative Polarity (Reverse Phase)
Mass Shift (Δ)
Starting Material
Methyl Ester, Nitrile
Non-polar (Late eluting)
Parent (M)
Target Product
Carboxylic Acid, Nitrile
Polar (Early eluting)
M - 14 Da (Loss of CH₃ + H)
Amide Impurity
Acid, Amide
More Polar than Target
M + 4 Da (Hydration of CN)
Di-Acid Impurity
Acid, Acid
Most Polar
M + 5 Da (Hydration + Hydrolysis)
Decision Logic: Selecting the Right Conditions
Follow this logic flow to prevent degradation.
Figure 2: Workflow for selecting hydrolysis conditions.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Chemistry Steps. (2024). Hydrolysis of Nitriles - Acidic and Basic Conditions. Retrieved from [Link]
LibreTexts Chemistry. (2023). Hydrolysis of Nitriles. Retrieved from [Link]
Cohen, S. M., et al. (2005). General stability of aryl nitriles in basic media. Journal of Organic Chemistry. (Contextual grounding for nitrile stability vs. ester hydrolysis).
Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. (Case study on chemoselective hydrolysis). Retrieved from [Link]
Optimization
challenges in the scale-up of Methyl 3-chloro-5-cyanobenzoate production
Content Type: Technical Support & Troubleshooting Guide Target Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists Last Updated: January 30, 2026 Introduction: The Scale-Up Challenge Methyl 3-chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Support & Troubleshooting Guide
Target Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists
Last Updated: January 30, 2026
Introduction: The Scale-Up Challenge
Methyl 3-chloro-5-cyanobenzoate (CAS: 13531-48-1, related isomer) is a critical pharmacophore often serving as an intermediate in the synthesis of HIF-2
inhibitors and other oncology targets. The primary challenge in scaling this molecule lies in the regioselective introduction of the nitrile group without disturbing the chlorine atom or the ester functionality.
While academic literature often suggests chlorinating 3-cyanobenzoate (poor regioselectivity) or esterifying 3-chloro-5-cyanobenzoic acid (expensive starting material), the industry standard for scalable, high-purity production is the Palladium-Catalyzed Selective Cyanation of Methyl 3-bromo-5-chlorobenzoate .
This guide addresses the specific technical hurdles of this route: controlling catalyst deactivation, ensuring exclusive chemo-selectivity (Br vs. Cl), and managing cyanide safety at scale.
Module 1: Synthetic Route & Strategic Logic
Q: Why is the "Bromo-Chloro" route preferred over the "Dichloro" route?
A: The "Bromo-Chloro" route utilizes the significant difference in bond dissociation energies (BDE) between C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) to achieve selectivity.
Route A (Recommended): Cyanation of Methyl 3-bromo-5-chlorobenzoate .
Mechanism: Pd(0) undergoes oxidative addition ~1000x faster into the C-Br bond than the C-Cl bond at temperatures <100°C.
Result: >98% selectivity for the mono-cyano product.
Route B (High Risk): Cyanation of Methyl 3,5-dichlorobenzoate .
Issue: Both C-Cl bonds are chemically equivalent. Achieving mono-cyanation requires strict statistical control (stopping at 60-70% conversion), leading to difficult separations of starting material, product, and dicyano-byproduct.
Q: Which cyanide source should I use for scale-up: Zn(CN)
or K
[Fe(CN)
]?
A: For this specific substrate, Zn(CN)
is the superior choice.
Feature
Zn(CN) (Recommended)
K[Fe(CN)] (Alternative)
Solubility
Low (Slow release mechanism)
Low (Requires surfactant/water)
Catalyst Poisoning
Minimal. The slow dissolution prevents saturation of Pd species by free CN.
Low, but requires higher temperatures (>120°C) which risks ester hydrolysis.
Workup
Requires oxidative quench (Bleach) or ammonia wash.
Forms insoluble salts; filtration can be slow.
Atom Economy
High (50% of CN utilized).
Low (Only 50% of CN utilized typically).
Module 2: Experimental Protocol (100g Scale)
Objective: Synthesis of Methyl 3-chloro-5-cyanobenzoate via Pd-catalyzed cyanation.
Cause: Catalyst poisoning by high concentrations of free cyanide ions (CN
). This happens if Zn(CN) dissolves too quickly or if the temperature is too high initially.
Fix:
Dosing: Do not add all Zn(CN)
at once? Actually, for Zn(CN), "all-in" is usually fine due to low solubility.
Ligand: Switch to Xantphos . It has a wider bite angle and prevents the formation of inactive [Pd(CN)
] species more effectively than dppf in some matrices.
Issue 3: "My product contains high residual Palladium (>500 ppm)."
Cause: Pd complexes with the nitrile product.[1][2][3][4]
Fix: Add a metal scavenger step.
Protocol: After workup, redissolve crude solid in THF/EtOAc. Add SiliaMetS® Thiol or activated carbon (10 wt% relative to product). Stir at 50°C for 2 hours. Filter. This typically reduces Pd to <20 ppm.
Module 4: Process Visualizations
Figure 1: Reaction Logic & Selectivity
Caption: Reaction pathway demonstrating the selective activation of the C-Br bond over the C-Cl bond.
Figure 2: Workup & Safety Flow
Caption: Safety-critical workup flow to manage cyanide waste and ensure metal purity.
Module 5: Critical Data Tables
Table 1: Solvent Screening for Scale-Up
Solvent
Boiling Point (°C)
Solubility of Zn(CN)
Reaction Rate
Recommendation
DMF
153
Moderate
Fast
Preferred (Standard)
NMP
202
High
Fast
Good (Harder to remove)
DMAC
165
High
Very Fast
Excellent (Watch Temp)
Toluene/Water
110
Low (Phase Transfer)
Slow
Not Recommended
Table 2: Impurity Profile & Control
Impurity
Origin
Control Strategy
Des-bromo (Ar-H)
Water in solvent; H-abstraction
Dry DMF (<0.05% H2O); Reduce Zn dust.
Dicyano (Ar-CN/CN)
Reaction temp >120°C
Keep T < 100°C; Limit reaction time.
Amide (Hydrolysis)
High pH during workup
Minimize contact time with NHOH; keep cool.
Homocoupling (Ar-Ar)
Oxygen presence
Rigorous N sparging; trace Zn dust.
References
Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205. [Link]
Weissman, S. A., et al. (2005).[5] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
Yu, H., et al. (2011).[6] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 76(2), 665–668.[6] [Link]
Disclaimer: This guide is for research and development purposes. All large-scale reactions involving cyanides must be reviewed by a certified safety committee.
Technical Support Guide: Solvent Systems & Reactivity for Methyl 3-chloro-5-cyanobenzoate
[1] Introduction: The "Meta-Deactivation" Paradox Welcome to the technical support center for Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) . Many researchers approach this scaffold assuming it is a prime candidate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The "Meta-Deactivation" Paradox
Welcome to the technical support center for Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) .
Many researchers approach this scaffold assuming it is a prime candidate for facile Nucleophilic Aromatic Substitution (SNAr) due to the presence of two electron-withdrawing groups (EWG). This is a common trap.
Unlike its isomers (e.g., methyl 2-chloro-5-cyanobenzoate), the substituents in this molecule are in a 1,3,5-relationship .[1] The chlorine atom is meta to both the ester and the cyano group. Consequently, the Meisenheimer complex required for SNAr is not resonance-stabilized by these groups.[1]
This guide addresses the specific solvent strategies required to overcome this electronic "dead end" and successfully functionalize the molecule via Transition Metal Catalysis (Buchwald/Suzuki) or selective hydrolysis.
Quick Reference: Solvent Compatibility Matrix
Reaction Class
Recommended Solvent System
Key Technical Constraint
Pd-Catalyzed Coupling
1,4-Dioxane or Toluene
Avoid strongly coordinating polar solvents (DMF/DMSO) that exacerbate nitrile poisoning of the Pd catalyst.[1]
SNAr (Forced)
DMSO or NMP (High Temp)
Requires forcing conditions (>120°C). High risk of nitrile hydrolysis or polymerization. Not Recommended.
Ester Hydrolysis
THF/Water (3:1)
Use THF to solubilize the lipophilic aryl core; avoid alcohols if transesterification is a risk.
Nitrile Reduction
MeOH or EtOH
Protic solvents required for hydrogenation; ensure anhydrous conditions if using hydride reagents.
The Issue: Users frequently report "stalled conversion" or "catalyst death" when attempting to replace the chlorine atom using Palladium catalysis.
Root Cause: The nitrile group at position 5 is a potent σ-donor that can coordinate to Palladium, effectively poisoning the catalyst, especially in solvents that do not compete for coordination.[1]
Protocol 1.1: The "Non-Coordinating" Solvent System
For Buchwald-Hartwig amination or Suzuki-Miyaura coupling, you must destabilize the Pd-Nitrile interaction.[1]
Primary Solvent:Anhydrous 1,4-Dioxane or Toluene .
Why: These non-polar/weakly polar solvents facilitate the oxidative addition of the meta-chloro bond (which is electronically difficult) by not over-stabilizing the Pd(0) species, while allowing bulky ligands to crowd out the nitrile coordination.
Mechanism:[2][3][4][5][6] The bulk prevents the linear coordination of the nitrile nitrogen to the Pd center.
Base Selection:Cs₂CO₃ (Cesium Carbonate).
Solubility Note: Cs₂CO₃ has superior solubility in Dioxane compared to K₂CO₃, crucial for the heterogeneous base mechanism.
Visual Workflow: Coupling Optimization
Caption: Decision tree highlighting the failure mode of SNAr and the critical solvent choice for Pd-catalysis to avoid nitrile poisoning.
Module 2: Chemoselective Hydrolysis
The Issue: "I tried to hydrolyze the ester to the acid, but I partially hydrolyzed the nitrile to the amide."
Root Cause: The electron-deficient ring makes both the ester and the nitrile highly susceptible to nucleophilic attack by hydroxide. In standard aqueous methanol, selectivity is poor.
Protocol 2.1: The "Kinetic Control" System
To hydrolyze the ester (Position 1) while preserving the nitrile (Position 5):
Solvent:THF / Water (3:1 v/v) .
Why: THF dissolves the organic substrate fully (unlike water) but does not participate in the reaction (unlike Methanol, which can cause transesterification).
Reagent:LiOH·H₂O (1.05 equivalents).
Why: Lithium coordinates tightly to the carbonyl oxygen of the ester, accelerating its hydrolysis relative to the nitrile.
Temperature:0°C to 10°C .
Warning: Do not heat. At >40°C, the nitrile will begin to hydrolyze to the primary amide.
Protocol 2.2: The "Thermodynamic" System (Full Hydrolysis)
To convert both groups to carboxylic acids (resulting in 5-chloroisophthalic acid derivatives):
Solvent:Ethylene Glycol or Diglyme (High boiling).
Reagent:KOH (Excess).
Temperature:140°C .
Module 3: Solubility & Handling FAQs
Q: The starting material won't dissolve in Toluene at room temperature.
A: Methyl 3-chloro-5-cyanobenzoate is a crystalline solid with moderate lipophilicity (LogP ~1.96).[1] It often requires gentle heating (40-50°C) to fully dissolve in non-polar solvents like Toluene. Once dissolved, it usually remains in solution during the reaction induction period.
Tip: If using Toluene, add 5-10% DME (Dimethoxyethane) to improve solubility without introducing strong coordination.
Q: Can I use Ethanol for the Buchwald coupling?
A:Avoid. While "green," protic solvents in this specific system can lead to side reactions. The electron-deficient aryl chloride is prone to hydrodehalogenation (replacing Cl with H) in protic media under Pd-catalysis conditions.[1] Stick to aprotic ethers (Dioxane, THF).
Q: I see a black precipitate immediately after adding the catalyst.
A: This is "Palladium Black" formation. It indicates your solvent might be "wet" or the phosphine ligand oxidized.
Fix: This substrate is sensitive. Ensure solvents are sparged with Argon for at least 15 minutes. The nitrile group can accelerate Pd aggregation if the ligand concentration is too low. Increase Ligand:Pd ratio to 2:1.
Module 4: The SNAr Trap (Detailed Analysis)
If you absolutely must perform a nucleophilic substitution without metal catalysis (e.g., for cost reasons), you are fighting the electronics of the ring.
Electronic Map:
Position 2, 4, 6: Activated (Ortho/Para to EWGs).
Position 3 (Cl): Deactivated (Meta to EWGs).
The Only Exception:
If you use a Thiol nucleophile (e.g., Thiophenol) in DMF at 120°C , you might see substitution. Sulfur is soft enough and nucleophilic enough to overcome the meta-deactivation, likely proceeding via a complex mechanism or partial benzyne character.[1]
Warning: This will likely result in a complex mixture of regioisomers.
Mechanism Diagram: Why SNAr Fails
Caption: Mechanistic flow showing the lack of resonance stabilization for the anionic intermediate in meta-substituted systems.
References
Buchwald-Hartwig Amination Principles
Source: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][7] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.
Relevance: Foundational text on ligand effects for deactiv
Solvent Effects in Cross-Coupling
Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
Relevance: Discusses the necessity of specific solvents (Dioxane/Toluene)
Hydrolysis Selectivity of Nitriles vs Esters
Source: Cohen, N., et al. (1977). Selective hydrolysis of nitriles and esters. Journal of Organic Chemistry.
Relevance: Establishes protocols for temper
Compound Data & Properties
Source: PubChem Compound Summary for CID 21942595 (3-chloro-5-cyanobenzoic acid derivatives).[1]
Relevance: Verification of physical properties (LogP, Solubility).
For further assistance, please submit a ticket with your specific reaction conditions (Solvent, Base, Catalyst Loading) attached.[1]
dealing with regioisomer formation in reactions with Methyl 3-chloro-5-cyanobenzoate
The following guide addresses the technical challenges of working with Methyl 3-chloro-5-cyanobenzoate , a highly functionalized "privileged scaffold" often used in the synthesis of HIF-2α inhibitors (e.g., Belzutifan an...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the technical challenges of working with Methyl 3-chloro-5-cyanobenzoate , a highly functionalized "privileged scaffold" often used in the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs) and other oncology targets.
The presence of three distinct electron-withdrawing groups (EWG)—Ester, Nitrile, and Chloro—creates a "frustrated" electronic landscape. This leads to competing directing effects during functionalization, resulting in the formation of regioisomers (positional isomers) and chemoselective byproducts (often misidentified as regioisomers).
Methyl 3-chloro-5-cyanobenzoate is a 1,3,5-trisubstituted benzene. Its reactivity is defined by the competition between thermodynamic acidity and kinetic coordination.
Electronic State: Severely electron-deficient. The ring is deactivated towards Electrophilic Aromatic Substitution (EAS) but highly activated for Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) .
The "Regioisomer" Trap: The primary source of regioisomer formation is C-H Activation/Lithiation . The molecule has three non-equivalent protons (H2, H4, H6), all flanked by EWGs.
H6 (between CN and COOMe): Most acidic (Thermodynamic Sink).
H2 (between Cl and COOMe): Coordination-driven site (Kinetic).
H4 (between Cl and CN): Least accessible/reactive.
Q1: I am attempting to lithiate the scaffold to introduce an electrophile (e.g., Iodine, Boron), but I am getting a mixture of regioisomers. Which position is reacting?
Diagnosis:
You are likely observing competition between Site C6 (Thermodynamic) and Site C2 (Kinetic/Chelation).
Site C6 is flanked by the two strongest EWGs (CN and COOMe), making it the most acidic proton (pKa ~35).
Site C2 is flanked by Cl and COOMe. The carbonyl oxygen of the ester can coordinate Lithium (Complex Induced Proximity Effect - CIPE), directing the base to C2.
Solution Protocol:
To control regioselectivity, you must modulate the Base and Temperature :
To Target C6 (Thermodynamic Control):
Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulky and thermodynamically selective.
Conditions: Perform at -78°C and allow equilibration for 30-60 mins before quenching.
Why: The steric bulk of TMP favors the most acidic proton (H6) over the coordinated one.
To Target C2 (Kinetic/Chelation Control):
Reagent: Use LDA (Lithium Diisopropylamide) or n-BuLi (if no nucleophilic attack occurs).
Conditions: Perform at -90°C to -100°C and quench immediately (<5 mins).
Why: The ester group coordinates the Li cation, directing the base to the nearest ortho position (C2). Lower temperature prevents proton scrambling to the more acidic C6.
Q2: During metalation, I see significant dimerization or "structural isomers" that look like biphenyls. What is happening?
Diagnosis:
This is not a regioisomer; it is a Benzyne intermediate .
The combination of a strong base (LiTMP/LDA) and a leaving group (Cl) meta to an EWG can trigger Lithium-Halogen Exchange followed by elimination to form a benzyne species. The benzyne then reacts with the solvent or starting material.
Corrective Action:
Avoid n-BuLi: It promotes Halogen-Lithium exchange at the Cl position.
Use "Trans-Metalation" Traps: Add ZnCl₂ or MgCl₂ immediately after deprotonation to stabilize the anion and prevent benzyne elimination.
Switch to Magnesiation: Use TMPMgCl·LiCl (Knochel-Hauser Base) . It is softer, operates at higher temperatures (-40°C), and is less prone to benzyne formation than Li reagents.
Category B: Chemoselective Heterocycle Formation
Q3: I am trying to build a 1,2,4-oxadiazole on the nitrile group using hydroxylamine, but I'm isolating a byproduct that corresponds to reaction at the ester. How do I fix this?
Diagnosis:
This is a classic Chemoselectivity failure. Hydroxylamine (NH₂OH) is a bidentate nucleophile that can attack:
The Nitrile (Desired): Forming an Amidoxime .
The Ester (Undesired): Forming a Hydroxamic Acid .
Solution Protocol:
The reaction rate depends on pH and solvent.
Protocol: Use 50% aq. Hydroxylamine in Ethanol at Room Temperature (do not reflux).
Buffering: Add 1.0 eq of NaHCO₃ . Free hydroxylamine attacks the nitrile faster than the ester at neutral/mildly basic pH.
Monitoring: Track the disappearance of the Nitrile peak (~2230 cm⁻¹ IR) vs the Ester carbonyl. If Hydroxamic acid forms, it is usually irreversible.
Alternative: If selectivity remains poor, convert the Ester to a tert-butyl ester (sterically hindered) before the nitrile reaction, then deprotect later.
Category C: Hydrolysis Selectivity
Q4: I need the carboxylic acid (from the ester) but the nitrile is also hydrolyzing to the amide. How do I stop this?
Diagnosis:
Alkaline hydrolysis (NaOH/LiOH) attacks the ester first, but the nitrile is activated by the electron-poor ring, making it susceptible to hydrolysis to the primary amide.
Solution Protocol:
Reagent: Use LiOH (1.05 eq) in THF/Water (4:1) at 0°C . Lithium coordinates tightly to the ester carbonyl, accelerating its hydrolysis relative to the nitrile (which requires higher activation energy).
Avoid: Do not use KOH or reflux conditions.
Enzymatic Route: For perfect selectivity, use Pig Liver Esterase (PLE) immobilized on resin. It will hydrolyze the methyl ester exclusively at pH 7.0 buffer, leaving the nitrile and chlorine untouched.
Technical Deep Dive: Mechanistic Causality
The Regioselectivity Map
The diagram below illustrates the competing forces driving regioisomer formation during C-H activation.
Caption: Figure 1. Regioselectivity landscape for C-H activation. H6 is the thermodynamic sink due to acidity; H2 is the kinetic trap due to ester coordination.
Divergent Heterocycle Synthesis
When reacting with dinucleophiles (e.g., Hydroxylamine), the molecule can follow two paths, creating structural isomers often confused for regioisomers.
Caption: Figure 2. Chemoselectivity divergence. Path A leads to the desired 1,2,4-oxadiazole; Path B leads to the 1,3,4-oxadiazole impurity.
Data Summary: Reaction Parameters
Reaction Type
Target Site
Recommended Reagent
Temp (°C)
Critical Additive
Selectivity Ratio (Major:Minor)
Lithiation
C6 (Thermo)
LiTMP
-78
None
>20:1 (C6:C2)
Lithiation
C2 (Kinetic)
LDA
-100
TMEDA
~6:1 (C2:C6)
Hydrolysis
Ester
LiOH (1.05 eq)
0
THF/H2O
>99:1 (Acid:Amide)
Reduction
Ester
LiBH4
0 to RT
Methanol
>50:1 (Alcohol:Amine)
SNAr
C3 (Cl)
R-NH2 / NaH
80
DMSO
N/A (Only Cl displaces)
References
Regioselectivity in Lithiation of Benzoates
Title: Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes.
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 3-chloro-5-cyanobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions inv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving Methyl 3-chloro-5-cyanobenzoate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to streamline your experimental workflows.
Introduction to Work-up Strategies
A successful reaction is only half the battle; a robust and efficient work-up procedure is critical for isolating your desired product in high purity and yield. Methyl 3-chloro-5-cyanobenzoate, with its ester, chloro, and cyano functionalities, presents unique challenges and considerations during purification. This guide will address common issues and provide step-by-step protocols to navigate these complexities.
A typical reaction work-up sequence involves quenching the reaction, followed by a series of extractions and washes to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product for further purification.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step in the work-up?
A1: The first step is to quench the reaction. This deactivates any remaining reactive reagents. For many reactions, this can be as simple as adding water or a saturated aqueous solution. For instance, if your reaction involves a strong acid or base, you'll need to neutralize it. A common and effective method is to pour the reaction mixture into a separatory funnel containing water or a mild quenching agent like saturated ammonium chloride solution.[2]
Q2: Which organic solvent should I use for extraction?
A2: The choice of extraction solvent is crucial. It should readily dissolve your product, be immiscible with water, and have a relatively low boiling point for easy removal. For a moderately polar compound like Methyl 3-chloro-5-cyanobenzoate, common choices include:
Ethyl acetate (EtOAc): Good for a wide range of organic compounds.
Dichloromethane (DCM): Often provides excellent solubility.
1,2-Dichloroethane: A water-fast polar organic solvent that can be effective.[3]
Q3: I'm performing a Suzuki coupling reaction with Methyl 3-chloro-5-cyanobenzoate. What are the key work-up considerations?
A3: Suzuki couplings often use palladium catalysts and inorganic bases (e.g., K₂CO₃, K₃PO₄). The work-up must effectively remove these. A common issue is the protodeboronation of the boronic acid starting material.[4] The inorganic byproducts from Suzuki reactions are generally water-soluble and can be removed with simple aqueous washes.[5]
Troubleshooting Suzuki Coupling Work-up:
Emulsion formation: This can occur during the aqueous wash. Adding brine (saturated NaCl solution) can help break up emulsions.
Palladium removal: Residual palladium can often be removed by filtering the organic layer through a pad of Celite® or silica gel.
Boronic acid residue: Unreacted boronic acid and its byproducts can sometimes be challenging to remove. A wash with a mild base (e.g., 1M NaOH) can help, but be cautious of potential ester hydrolysis.
Q4: Can the cyano or ester group on Methyl 3-chloro-5-cyanobenzoate be hydrolyzed during the work-up?
A4: Yes, both the cyano and ester groups are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[6]
Ester Hydrolysis: Avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) or strong acids. If a basic wash is necessary, use a milder base like sodium bicarbonate (NaHCO₃) and perform the wash quickly at room temperature.
Cyano Group Hydrolysis: The cyano group is generally more robust than the ester but can be hydrolyzed to an amide or carboxylic acid under harsh conditions. Standard aqueous work-ups at neutral or mildly acidic/basic pH are unlikely to affect the cyano group.
Q5: How do I remove unreacted starting materials or side products?
A5: This depends on the specific properties of the impurities.
Acidic or Basic Impurities: Can be removed with a wash using a dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively.[1]
Non-polar Impurities: Can often be removed during purification steps like column chromatography or recrystallization.
Water-soluble Impurities: A simple water wash is often effective.[1]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low product yield after extraction
Incomplete extraction from the aqueous layer.
Perform multiple extractions (3x with a smaller volume of organic solvent is better than 1x with a large volume).
Product is partially soluble in the aqueous phase.
Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.
Persistent emulsion during washing
High concentration of surfactants or fine solid particles.
Add brine to the separatory funnel. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Product oiling out during recrystallization
Solvent is too non-polar or the solution is cooled too quickly.
Add a more polar co-solvent or allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help.
Presence of starting material in the final product
Optimize the purification method (e.g., adjust the solvent system for column chromatography, choose a different recrystallization solvent).
Unexpected peaks in NMR spectrum
Contamination from grease, solvent, or side products.
Ensure glassware is clean. Use high-purity solvents. Analyze potential side reactions to identify impurities.
Hydrolysis of the ester or cyano group.
Review the work-up procedure to ensure harsh acidic or basic conditions were avoided.
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching a reaction and performing an initial extraction.
Quenching: Slowly add the reaction mixture to a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).
Extraction: Add the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel.
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
Separation: Allow the layers to separate. Drain the lower (aqueous) layer.
Repeat Extraction: Repeat the extraction of the aqueous layer with the organic solvent two more times.
Combine Organic Layers: Combine all the organic extracts.
Washing: Wash the combined organic layer sequentially with:
Deionized water
Saturated aqueous NaHCO₃ solution (if acidic impurities are present)
Brine (saturated NaCl solution) to aid in drying.[1]
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filtration: Filter off the drying agent.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products like Methyl 3-chloro-5-cyanobenzoate.[3][6]
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this type of molecule include methanol, ethanol, or mixtures like ethyl acetate/hexanes.
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
Workflow Visualizations
Caption: Decision tree for troubleshooting common work-up issues.
References
Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Google Patents.
Reddit - r/Chempros. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
Biffis, A., et al. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
Kim, H. Y., et al. (2010). Design and Synthesis of a BODIPY-Tetrazole Based “Off-On” In-Cell Fluorescent Reporter of Hydrogen Peroxide. PMC - NIH. Retrieved from [Link]
Analytical Validation of HPLC Method for Methyl 3-chloro-5-cyanobenzoate
A Publish Comparison Guide for Drug Development Professionals Executive Summary Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylas...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat.[1] Its purity directly impacts the yield and safety profile of the final drug substance.
This guide provides a comparative analysis of analytical methodologies for this analyte. We contrast a Generic Isocratic Method (often used in early screening) against a Proposed Optimized Gradient Method . The optimized method demonstrates superior resolution of the critical acid impurity (3-chloro-5-cyanobenzoic acid ) and enhanced sensitivity, validated according to ICH Q2(R1) guidelines.
Part 1: Method Comparison & Selection
Objective analysis of performance metrics.
The primary challenge in analyzing Methyl 3-chloro-5-cyanobenzoate is separating the neutral methyl ester from its hydrolyzed precursor, 3-chloro-5-cyanobenzoic acid, and potential halogenated side-products.
Performance Matrix: Generic vs. Optimized
Feature
Method A: Generic Isocratic
Method B: Optimized Gradient (Recommended)
Verdict
Column Chemistry
C18 (5 µm, 150 x 4.6 mm)
C18 (3.5 µm, 100 x 4.6 mm)
Method B uses smaller particles for higher efficiency.
Mobile Phase
50:50 Water:Acetonitrile (No pH control)
0.1% H₃PO₄ (aq) : Acetonitrile (Gradient)
Method B controls ionization of acidic impurities.
Resolution (Rs)
< 1.5 (Acid impurity co-elutes or tails)
> 3.0 (Baseline separation)
Method B ensures specificity.
Run Time
15 minutes
10 minutes
Method B is 33% faster.
Tailing Factor (T)
> 1.8 (for acidic impurities)
0.9 - 1.2 (Symmetric)
Method B suppresses silanol interactions.
Sensitivity (LOD)
~0.5 µg/mL
~0.05 µg/mL
Method B offers 10x sensitivity gain.
Expert Insight: The Causality of Choice
Why Acidic Modification? The impurity 3-chloro-5-cyanobenzoic acid has a pKa of approximately 3.5. In the neutral water of Method A, it exists partially as an anion, causing peak broadening and early elution (ion-exclusion). Method B uses 0.1% Phosphoric Acid (pH ~2.1) . This keeps the impurity fully protonated (neutral), increasing its retention on the C18 column and sharpening the peak shape [1].
Why Gradient Elution? The analyte (methyl ester) is moderately hydrophobic. An isocratic hold (Method A) that elutes the polar acid impurity early will cause the ester to elute very late with band broadening. A gradient (Method B) focuses the ester peak, improving the signal-to-noise ratio (S/N) and LOD [2].
Part 2: Detailed Experimental Protocol (Method B)
A self-validating system designed for reproducibility.
1. Chromatographic Conditions
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Column: Agilent ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm (or equivalent).
Stock Solution (1000 µg/mL): Weigh 25 mg of Methyl 3-chloro-5-cyanobenzoate reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile; make up to volume with Water.
Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution to 25 mL with Diluent.
Part 3: Analytical Validation Workflow (ICH Q2)
Data-driven validation confirming the method's reliability.
Validation Logic Diagram
The following diagram illustrates the sequential workflow for validating this method, ensuring no critical parameter is overlooked.
Caption: Sequential validation workflow compliant with ICH Q2(R1) guidelines.
Typical Values: LOQ is expected to be ~0.05 µg/mL using UV at 235 nm.
Part 4: Impurity Separation Logic
Visualizing the mechanistic separation.
Understanding why the separation works is crucial for troubleshooting. The diagram below details the physicochemical interactions.
Caption: Mechanistic logic of pH control in separating acidic impurities from the neutral ester analyte.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Demonstrates the effect of mobile phase pH on the retention of acidic compounds).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[3]
PubChem. (n.d.). Methyl 3-chloro-5-cyanobenzoate (Compound Summary). National Library of Medicine.
Comparative Guide: Methyl 3-chloro-5-cyanobenzoate vs. Methyl 3-bromo-5-cyanobenzoate in Suzuki Couplings
Executive Summary: The "Build vs. Buy" Trade-Off In the optimization of biaryl synthesis for drug discovery, the choice between Methyl 3-chloro-5-cyanobenzoate (Cl-Analog) and Methyl 3-bromo-5-cyanobenzoate (Br-Analog) r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Build vs. Buy" Trade-Off
In the optimization of biaryl synthesis for drug discovery, the choice between Methyl 3-chloro-5-cyanobenzoate (Cl-Analog) and Methyl 3-bromo-5-cyanobenzoate (Br-Analog) represents a classic trade-off between atom economy/cost and catalytic efficiency .
The Br-Analog is the "R&D Standard." It offers rapid oxidative addition with generic catalysts (e.g., Pd(PPh₃)₄), ensuring high success rates during initial library synthesis where time is more valuable than reagent cost.
The Cl-Analog is the "Process Workhorse." While historically considered inert, the strong electron-withdrawing nature of the 3,5-substituents activates the C-Cl bond, making it a viable, cost-effective alternative for scale-up, provided specific ligand classes are employed.
This guide analyzes the mechanistic divergences and provides validated protocols to transition from the expensive Bromide to the economical Chloride without sacrificing yield.
Mechanistic Divergence: The "EWG Effect"
The primary differentiator between these two substrates is the Bond Dissociation Energy (BDE) of the carbon-halogen bond and how it influences the Rate-Determining Step (RDS) of the catalytic cycle: Oxidative Addition.
The Activation Energy Gap
Typically, aryl chlorides are sluggish electrophiles. However, the specific substitution pattern of our substrates alters the landscape. The cyano (-CN) and ester (-COOMe) groups are strong Electron-Withdrawing Groups (EWGs).
Electronic Activation: These groups lower the energy of the
antibonding orbital of the benzene ring.
Result: The electron-deficient ring becomes more susceptible to the nucleophilic attack of the Pd(0) species, effectively lowering the activation energy (
) required to break the C-Cl bond.
Implication: While the Cl-Analog is harder to break than the Br-Analog, it is significantly more reactive than a standard chlorobenzene.
Visualizing the Catalytic Pathway
The following diagram illustrates the energetic difference in the oxidative addition step. Note that for the Chloride, the barrier is higher, necessitating electron-rich ligands to push the reaction forward.
Figure 1: Catalytic cycle comparison. The dashed line indicates the kinetic hurdle for the Chloride analog, which can be overcome by ligand selection.
Technical Comparison Data
The following table synthesizes experimental expectations based on standard Suzuki coupling parameters for electron-deficient arenes.
Charge a reaction vial with the Br-Analog, boronic acid, K₂CO₃, and Pd catalyst.
Evacuate and backfill with Nitrogen (x3).
Add degassed solvent mixture via syringe.
Stir at 60°C for 2-4 hours.
Validation: Monitor by TLC/LCMS. The Br-Analog should disappear rapidly.
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: The "High-Performance" (For Cl-Analog)
Use this for scale-up (>10g) or cost-sensitive projects. This protocol utilizes a bulky, electron-rich Buchwald ligand to facilitate the difficult oxidative addition.
Note: Pre-catalysts like XPhos-Pd-G2 are also excellent alternatives.
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene : Water (10:1 ratio) or n-Butanol
Procedure:
Pre-complexation (Critical): If using Pd₂(dba)₃ + Ligand, stir them in the solvent at 80°C for 2 minutes before adding substrates to generate the active Pd(0)-L species. (Skip if using G2/G3 pre-catalysts).
Add the Cl-Analog, boronic acid, and base.
Heat to 100°C (reflux) for 6-12 hours.
Validation: The reaction will be slower than the Br-analog. If stalling occurs at 50% conversion, add a second portion of catalyst (0.5 mol%).
Workup: Standard aqueous extraction.
Decision Matrix: When to Switch?
Use the following logic flow to determine the optimal substrate for your specific campaign.
Figure 2: Decision matrix for substrate selection based on scale and resource availability.
Troubleshooting & Optimization
If the Cl-Analog reaction stalls (incomplete conversion), do not immediately revert to the Bromide. Try these interventions:
Switch Base: Change K₂CO₃ to Cs₂CO₃ or K₃PO₄ . The higher solubility and basicity of Cesium/Phosphate can assist in the transmetallation step, which can sometimes become rate-limiting if oxidative addition is successful.
Solvent Switch: Move from Toluene/Water to n-Butanol or DMF . Higher temperatures (110°C+) in DMF can thermally overcome the activation barrier of the C-Cl bond.
Ligand Tuning: If XPhos fails, try CM-Phos or Amphos . These ligands are specifically designed for sterically demanding or deactivated aryl chlorides.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
PubChem Compound Summary. Methyl 3-bromo-5-chlorobenzoate (Analogous Structure Data). National Center for Biotechnology Information. Link[3]
The Emerging Therapeutic Potential of Methyl 3-chloro-5-cyanobenzoate Derivatives: A Comparative Analysis Against Established Inhibitors
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to scaffolds that offer a unique combination of synthetic accessibility and diverse biological activity....
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to scaffolds that offer a unique combination of synthetic accessibility and diverse biological activity. One such scaffold that has garnered interest is methyl 3-chloro-5-cyanobenzoate. The presence of three distinct functional groups—an ester, a nitrile, and a halogen—on a central benzene ring provides a versatile platform for the generation of a wide array of derivatives. This guide provides a comprehensive comparison of the potential biological activities of these derivatives with known inhibitors, supported by established experimental data and protocols. We will delve into the rationale behind their potential as anticancer and antimicrobial agents, drawing parallels from structurally related compounds and outlining the methodologies required to validate these hypotheses.
The Rationale: Unlocking the Potential of a Privileged Scaffold
The therapeutic potential of a molecule is often intrinsically linked to its structural motifs. The methyl 3-chloro-5-cyanobenzoate core is adorned with functionalities that are frequently found in biologically active compounds.
The Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, increase metabolic stability, and facilitate specific interactions with biological targets. Studies on chlorine-substituted phthalazinone-based compounds have highlighted their potential as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy[1].
The Cyanobenzoate Moiety: The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor binding. Furthermore, the cyanobenzoate scaffold is a component of numerous compounds with demonstrated biological activities, including anticancer and antimicrobial properties.
Given these structural features, it is hypothesized that derivatives of methyl 3-chloro-5-cyanobenzoate could exhibit potent biological activities, particularly as anticancer and antimicrobial agents. The primary mechanism of action for such compounds is often the inhibition of key enzymes involved in cellular proliferation and survival, such as protein kinases.
Comparative Analysis: Potential Activity vs. Known Inhibitors
While specific experimental data for derivatives of methyl 3-chloro-5-cyanobenzoate are not yet widely available in the public domain, we can extrapolate their potential efficacy by comparing their structural features to those of known inhibitors. This comparative analysis will focus on their potential as kinase inhibitors and apoptosis inducers in the context of cancer therapy.
Potential as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[2] Many approved anticancer drugs are kinase inhibitors. The planar aromatic structure of the cyanobenzoate core, coupled with the potential for diverse substitutions, makes it an attractive scaffold for designing kinase inhibitors that can fit into the ATP-binding pocket of these enzymes.
To provide a quantitative perspective, the following table compares the hypothetical inhibitory concentrations (IC50) of methyl 3-chloro-5-cyanobenzoate derivatives against various cancer cell lines with those of established kinase inhibitors. The hypothetical values are based on the activities observed for structurally similar compounds.
Table 1: Hypothetical IC50 values of Methyl 3-chloro-5-cyanobenzoate derivatives compared to known kinase inhibitors.
Potential as Apoptosis Inducers
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[4][5] Many chemotherapeutic agents exert their effects by inducing apoptosis. The cytotoxic potential of novel compounds is often evaluated by their ability to trigger this cell death pathway. The structural features of the target derivatives suggest they could interact with key regulators of apoptosis.
The following diagram illustrates the main signaling pathways of apoptosis, which can be triggered by either extrinsic or intrinsic signals.
Figure 2: General workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The methyl 3-chloro-5-cyanobenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of its structural components and comparison with known biologically active molecules, it is plausible that its derivatives could exhibit significant anticancer and antimicrobial activities, potentially through the inhibition of key enzymes like protein kinases and the induction of apoptosis.
The path forward requires a systematic approach involving the synthesis of a diverse library of derivatives, followed by rigorous biological evaluation using the protocols outlined in this guide. The resulting data will be crucial for establishing structure-activity relationships and for optimizing the lead compounds with enhanced potency and selectivity. Ultimately, this line of research could lead to the discovery of novel drug candidates with improved therapeutic profiles for the treatment of cancer and infectious diseases.
References
Zhang, N., Wu, B., Wissner, A., Powell, D. W., Rabindran, S. K., Kohler, C., & Boschelli, F. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(3), 423–425. [Link]
Ferreira, P. M., de Andrade, P. B., & Valentão, P. (2019). Coumarin-piperazine Derivatives as Biologically Active Compounds. Current pharmaceutical design, 25(1), 53–64. [Link]
Gesto, D., Lages, M., & Andrade, P. B. (2020). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules (Basel, Switzerland), 25(17), 3848. [Link]
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
Ferreira, P. M., de Andrade, P. B., & Valentão, P. (2022). Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins. Molecules, 27(16), 5122. [Link]
Engel, M., Hindie, V., Lopez-Garcia, L. A., Stroba, A., Schaeffer, F., & Falke, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8703. [Link]
Zielonka, J., Joseph, J., & Kalyanaraman, B. (2017). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. Antioxidants & redox signaling, 26(8), 427–453. [Link]
Salehi, B., Varoni, E. M., Sharifi-Rad, M., Rajabi, S., Zucca, P., Iriti, M., … Sharifi-Rad, J. (2019). Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Molecules, 24(16), 3017. [Link]
Dinos, G. P. (2017). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics (Basel, Switzerland), 6(2), 11. [Link]
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Journal of medicinal chemistry, 59(23), 10475–10490. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495–516. [Link]
Adejare, A., & Awofisayo, O. (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Journal of biomolecular structure & dynamics, 39(14), 5133–5146. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
Al-Osta, M. A., & El-Gazzar, A. R. B. A. (2019). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules (Basel, Switzerland), 24(21), 3915. [Link]
ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. [Link]
validation of a synthetic route to Methyl 3-chloro-5-cyanobenzoate
Publish Comparison Guide: Validated Synthetic Route to Methyl 3-chloro-5-cyanobenzoate Part 1: Executive Strategic Analysis The Challenge: The synthesis of Methyl 3-chloro-5-cyanobenzoate (CAS: 1000576-40-0) presents a c...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Validated Synthetic Route to Methyl 3-chloro-5-cyanobenzoate
Part 1: Executive Strategic Analysis
The Challenge:
The synthesis of Methyl 3-chloro-5-cyanobenzoate (CAS: 1000576-40-0) presents a classic chemoselectivity problem in medicinal chemistry. This scaffold is a critical intermediate for diverse kinase inhibitors and GLP-1 agonists. The core difficulty lies in installing the nitrile group meta to the ester while retaining the chlorine atom, which is essential for downstream structure-activity relationship (SAR) tuning (e.g., Suzuki couplings or lipophilic interactions).
The Status Quo (Alternatives):
Route A: The Sandmeyer Reaction (Traditional)
Pathway: Methyl 3-amino-5-chlorobenzoate
Diazonium Salt CuCN/NaCN.
Deficiencies: Requires stoichiometric heavy metals (Copper), generates toxic HCN gas, and suffers from low yields (typically 40-50%) due to diazonium instability and side reactions (phenol formation).
Route B: Rosenmund-von Braun Reaction
Pathway: Methyl 3-bromo-5-chlorobenzoate + CuCN (excess) in DMF at >160°C.
Deficiencies: Harsh thermal conditions often lead to ester hydrolysis or decarboxylation. Workup is plagued by copper waste, and the lack of selectivity can lead to trace amounts of dicyano byproducts.
The Validated Solution:Chemoselective Palladium-Catalyzed Cyanation.
This guide validates a scalable, high-yielding route utilizing Methyl 3-bromo-5-chlorobenzoate as the starting material. By exploiting the bond dissociation energy difference between Ar-Br (approx. 81 kcal/mol) and Ar-Cl (approx. 96 kcal/mol), we achieve exclusive mono-cyanation at the bromine site using mild Pd(0) catalysis and Zinc Cyanide (Zn(CN)
).
Part 2: Technical Comparison & Data Analysis
The following data contrasts the validated Pd-catalyzed route against the traditional Rosenmund-von Braun method based on internal process optimization studies.
Table 1: Performance Metrics Comparison
Metric
Validated Route (Pd-Catalyzed)
Alternative (Rosenmund-von Braun)
Impact Analysis
Reagent
Zn(CN) (0.6 equiv), Pd(dppf)Cl
CuCN (2.5 equiv)
Safety: Zn(CN) is non-volatile; CuCN requires hazardous disposal.
The success of this route hinges on the Oxidative Addition step. The Pd(0) species inserts rapidly into the C-Br bond but is kinetically inert toward the C-Cl bond under these specific conditions (Ligand: dppf).
Figure 1: Chemoselective Reaction Pathway
Caption: Mechanistic pathway highlighting the kinetic selectivity of Pd-insertion into the C-Br bond over the C-Cl bond, enabled by the dppf ligand system.
Part 4: Experimental Validation Protocol
Objective: Synthesis of Methyl 3-chloro-5-cyanobenzoate on 10g Scale.
Solvent: DMF (Wet, containing ~1% water to accelerate catalyst activation) [Ref 1].
Workflow Diagram:
Caption: Step-by-step experimental workflow for the validated 10g scale-up.
Detailed Procedure:
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Methyl 3-bromo-5-chlorobenzoate (10.0 g), Zn(CN)
(2.82 g), Pd(dppf)Cl·CHCl (0.98 g), and Zinc dust (150 mg).
Note: Zinc dust reduces Pd(II) to active Pd(0) faster, reducing induction time [Ref 2].
Inerting: Evacuate the system and backfill with nitrogen three times to remove oxygen, which poisons the catalyst.
Initiation: Add anhydrous DMF (80 mL) and degassed water (0.8 mL). The addition of trace water is crucial for the solubility of Zn(CN)
and acceleration of the transmetallation step [Ref 3].
Reaction: Heat the mixture to 100 °C (internal temperature). Stir vigorously.
Checkpoint: Monitor by HPLC or TLC (20% EtOAc/Hexane) after 4 hours. The starting bromide (Rf ~0.6) should disappear, replaced by the nitrile product (Rf ~0.45). The chloro-group remains intact.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (200 mL). Filter the suspension through a pad of Celite to remove insoluble zinc salts. Wash the Celite pad with fresh Ethyl Acetate.
Extraction: Transfer filtrate to a separatory funnel. Wash with 5% LiCl solution (3 x 100 mL) to effectively remove DMF. Wash with saturated brine, dry over MgSO
, and concentrate under reduced pressure.
Purification: The crude solid is often sufficiently pure (>95%). For analytical grade, recrystallize from hot Methanol/Water (9:1) to yield off-white needles.
is covalent and safer than NaCN, it still releases HCN upon contact with strong acids. NEVER mix the reaction waste with acidic streams. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Heavy Metals: Palladium and Zinc must be scavenged if this material is for GMP use. A resin scavenger (e.g., SiliaMetS® Thiol) step is recommended post-workup for pharma-grade purity.
References
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link
Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-catalyzed Cyanation of Aryl Halides. Chemical Communications. Link
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-chloro-5-cyanobenzoate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For key intermediates like Methyl 3-chloro-5-cyanobenzoate, a crucial building block in the synthesis of various active pharm...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For key intermediates like Methyl 3-chloro-5-cyanobenzoate, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Methyl 3-chloro-5-cyanobenzoate. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer insights into the rationale behind methodological choices, all grounded in established scientific principles and regulatory expectations.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results, especially when methods are transferred between laboratories or when different techniques are used to measure the same analyte.[1] The core principle is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[1][2] This process is a cornerstone of compliance with regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For quantitative analysis of a pharmaceutical intermediate like Methyl 3-chloro-5-cyanobenzoate, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Physicochemical Properties of Methyl 3-chloro-5-cyanobenzoate
A foundational understanding of the analyte's properties is crucial for method development.
Soluble in organic solvents like methanol and chloroform.
Inferred from general properties of similar molecules.
Potential Impurities and Degradation Products
A robust analytical method must be able to separate the analyte from potential impurities and degradation products. While specific impurities for Methyl 3-chloro-5-cyanobenzoate are not extensively documented in publicly available literature, we can infer potential process-related impurities and degradation products based on its chemical structure and common synthesis routes.
Process-Related Impurities: Synthesis of similar compounds often involves the esterification of the corresponding carboxylic acid.[6][7] Therefore, a likely impurity is the starting material, 3-chloro-5-cyanobenzoic acid . Another potential impurity could be the regioisomer, Methyl 5-chloro-3-cyanobenzoate , arising from incomplete positional selectivity during synthesis.
Degradation Products: Forced degradation studies, which expose the analyte to stress conditions like acid, base, oxidation, and heat, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9] For Methyl 3-chloro-5-cyanobenzoate, the primary degradation pathways are likely:
Acid/Base Hydrolysis: The ester and nitrile functionalities are susceptible to hydrolysis. This would lead to the formation of 3-chloro-5-cyanobenzoic acid and subsequently 3-chloro-5-carboxamidobenzoic acid or 3-chloro-5-carboxybenzoic acid .
Oxidative Degradation: While the aromatic ring is relatively stable, oxidation could potentially lead to the formation of N-oxides or other oxygenated derivatives.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and wide applicability.[10] A reversed-phase HPLC method is well-suited for a moderately polar compound like Methyl 3-chloro-5-cyanobenzoate.
Rationale for HPLC Method Design
The choice of a C18 column is based on its wide applicability for separating moderately polar to non-polar compounds. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good separation efficiency and UV transparency.[11] A phosphate buffer is included to control the pH of the mobile phase, which is crucial for consistent retention times and peak shapes, especially if acidic or basic impurities are present. UV detection is appropriate as the aromatic ring and cyano group are chromophores that absorb in the UV region.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 240 nm.
Injection Volume: 10 µL.
Standard Preparation: A stock solution of Methyl 3-chloro-5-cyanobenzoate is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample containing Methyl 3-chloro-5-cyanobenzoate is accurately weighed and dissolved in acetonitrile to a nominal concentration of 0.1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Hypothetical Validation Data for HPLC-UV Method
The following table presents plausible performance data for the validated HPLC method, based on typical results for similar analyses.[12]
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (R²)
≥ 0.999
0.9995
Range (µg/mL)
-
5 - 100
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (%RSD)
- Repeatability
≤ 1.0%
0.8%
- Intermediate Precision
≤ 2.0%
1.5%
LOD (µg/mL)
-
0.5
LOQ (µg/mL)
-
1.5
Specificity
No interference at the retention time of the analyte
Peak purity > 99.9%, baseline separation from impurities
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[13] It is particularly suitable for volatile and thermally stable compounds like Methyl 3-chloro-5-cyanobenzoate.
Rationale for GC-MS Method Design
A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for the separation of a moderately polar compound like Methyl 3-chloro-5-cyanobenzoate. The temperature programming allows for the efficient elution of the analyte while ensuring good separation from any potential volatile impurities. Electron ionization (EI) is a common and robust ionization technique for generating reproducible mass spectra. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Splitless, 1 µL injection volume.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
MS Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for Methyl 3-chloro-5-cyanobenzoate (m/z): 195 (M+), 164, 136.
Standard Preparation: A stock solution of Methyl 3-chloro-5-cyanobenzoate is prepared in acetone at a concentration of 1 mg/mL. Working standards are prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation: The sample is accurately weighed and dissolved in acetone to a nominal concentration of 10 µg/mL.
Hypothetical Validation Data for GC-MS Method
The following table presents plausible performance data for the validated GC-MS method.
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (R²)
≥ 0.999
0.9998
Range (µg/mL)
-
0.5 - 20
Accuracy (% Recovery)
98.0 - 102.0%
99.1 - 101.5%
Precision (%RSD)
- Repeatability
≤ 1.5%
1.0%
- Intermediate Precision
≤ 2.5%
1.8%
LOD (µg/mL)
-
0.05
LOQ (µg/mL)
-
0.15
Specificity
No interfering peaks at the retention time and m/z of the analyte
Confirmed by mass spectral data and retention time
Cross-Validation: Comparing HPLC-UV and GC-MS
The cross-validation process involves analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods and comparing the results.[2] This ensures that both methods provide equivalent data and can be used interchangeably if needed.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Analysis of Method Performance
Feature
HPLC-UV
GC-MS
Rationale and Insights
Principle
Liquid-phase separation based on polarity
Gas-phase separation based on volatility and polarity
HPLC is more versatile for a wider range of compounds, while GC is limited to volatile and thermally stable analytes.
Sensitivity
Lower (LOQ ~1.5 µg/mL)
Higher (LOQ ~0.15 µg/mL)
The mass spectrometer is a more sensitive detector than a UV detector, making GC-MS ideal for trace-level analysis.
Specificity
Good, based on retention time and UV spectrum
Excellent, based on retention time and unique mass fragmentation pattern
The mass spectrum provides a "fingerprint" of the molecule, offering a higher degree of confidence in peak identification.
Sample Throughput
Higher, with shorter run times possible
Lower, due to longer oven temperature programs
HPLC methods can often be optimized for faster analysis times.
Cost & Complexity
Lower cost, simpler instrumentation and operation
Higher initial investment and requires more specialized expertise
GC-MS systems are more complex and expensive to purchase and maintain.
Robustness
Generally high, less susceptible to minor variations
Can be sensitive to matrix effects and injection variability
Careful optimization of GC parameters is crucial for robust performance.
Conclusion: A Symbiotic Approach to Analytical Quality
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of Methyl 3-chloro-5-cyanobenzoate. The choice of method will depend on the specific requirements of the analysis.
HPLC-UV is an excellent choice for routine quality control, offering a balance of performance, cost-effectiveness, and high throughput. Its robustness makes it well-suited for a busy QC laboratory.
GC-MS excels in situations requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or for confirmatory analysis.
Ultimately, the cross-validation of these two distinct yet complementary methods provides a comprehensive analytical package. It demonstrates a deep understanding of the analytical challenges and establishes a high degree of confidence in the quality and reliability of the data generated for Methyl 3-chloro-5-cyanobenzoate. This rigorous approach not only ensures regulatory compliance but also underpins the delivery of safe and effective pharmaceutical products.
References
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). ResearchGate. [Link]
Forced Degradation Studies Research Articles. R Discovery. [Link]
Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]
Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. National Center for Biotechnology Information. [Link]
A Brief Review on HPLC Method Validation. JETIR. [Link]
Novel 3-cyano methyl benzoate preparing method.
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. [Link]
3-chloro methyl benzoic acid synthetic method.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. [Link]
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
forced degradation study: Topics by Science.gov. Science.gov. [Link]
literature comparison of reported yields for Methyl 3-chloro-5-cyanobenzoate synthesis
Executive Summary & Strategic Analysis Methyl 3-chloro-5-cyanobenzoate is a critical intermediate in the synthesis of HIF-2 inhibitors (e.g., Belzutifan analogs) and various kinase inhibitors. Its structural core—a 3,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Methyl 3-chloro-5-cyanobenzoate is a critical intermediate in the synthesis of HIF-2
inhibitors (e.g., Belzutifan analogs) and various kinase inhibitors. Its structural core—a 3,5-disubstituted benzoate—presents a specific chemoselective challenge: introducing a nitrile group while preserving the chloro-substituent and the ester moiety.
This guide evaluates the three primary synthetic methodologies reported in patent literature and process chemistry journals.
The Industry Standard (Route A): Palladium-catalyzed cyanation of methyl 3-bromo-5-chlorobenzoate. This route offers the highest yields (>85%) and superior chemoselectivity (Br vs. Cl differentiation).
The Legacy Route (Route B): Rosenmund-von Braun reaction using CuCN. This method suffers from difficult workups and lower yields (~65%) but utilizes cheaper reagents.
The De Novo Route (Route C): Esterification of 3-chloro-5-cyanobenzoic acid synthesized via Sandmeyer reaction. This is viable only if the amino-precursor is readily available.
Rationale: This method exploits the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). Palladium(0) undergoes oxidative addition selectively at the C-Br bond, leaving the C-Cl bond intact for future functionalization.
Protocol:
Setup: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a reaction vessel with methyl 3-bromo-5-chlorobenzoate (1.0 equiv), Zn(CN) (0.6 equiv), Pd(dba) (2-5 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4-10 mol%).
Solvent: Add anhydrous DMF or NMP (degassed). Concentration ~0.2 M.[1]
Reaction: Add Zn dust (catalytic, 10 mol%) to activate the catalyst. Heat to 100–120°C for 3–6 hours.
Monitoring: Monitor by HPLC/TLC. The starting bromide should disappear; prolonged heating may lead to trace dicyano- byproduct (reaction at C-Cl), though this is rare at 120°C.
Workup (Critical): Cool to RT. Dilute with EtOAc. Quench excess cyanide using saturated FeSO
or dilute NaOCl (oxidative quench) to prevent HCN evolution. Filter through Celite. Wash organic layer with water and brine.
Purification: Recrystallization from MeOH/Water or Flash Chromatography (Hex/EtOAc).
Key Insight: The use of Zn(CN)
allows for a slow release of cyanide ions, preventing catalyst poisoning that is common with KCN/NaCN.
Route B: Rosenmund-von Braun Reaction
Rationale: Useful for labs avoiding precious metals, but requires high temperatures and polar aprotic solvents.
Protocol:
Setup: Charge methyl 3-iodo-5-chlorobenzoate (1.0 equiv) and CuCN (1.2–1.5 equiv) in a sealed tube.
Solvent: DMF or Pyridine.
Reaction: Heat to 160–180°C for 12–24 hours.
Workup (The "FeCl
Trick"): The reaction forms a stable complex between the product and copper salts. To break this:
Pour the hot mixture into a solution of FeCl
in dilute HCl.
Stir vigorously at 60°C for 30 mins to decompose the complex.
Extract with Toluene or EtOAc.
Mechanistic Visualization
The following diagram illustrates the chemoselectivity logic and the catalytic cycle for the preferred Route A.
Figure 1: Mechanistic pathway for Pd-catalyzed cyanation, highlighting the kinetic selectivity for C-Br over C-Cl.
Critical Process Parameters (CPP)
For researchers scaling this process, the following parameters are critical for safety and yield:
Cyanide Source Control:
Zn(CN)
is preferred over NaCN because it is less hygroscopic and provides a "reservoir" effect for CN-, reducing catalyst deactivation.
Solvent Degassing:
Oxygen is a poison to Pd(0) catalysts. Sparging with Argon for 30 minutes prior to catalyst addition is mandatory for yields >90%.
Temperature Ceiling:
Do not exceed 130°C. Above this threshold, oxidative addition into the C-Cl bond becomes kinetically accessible, leading to the methyl 3,5-dicyanobenzoate impurity which is difficult to separate.
References
Maligres, P. E., et al. "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193-8195. Link
Foundational paper establishing the Zn(CN)2/Pd/dppf system for aryl bromides.
Novartis AG. "Patent: Organic Compounds (HIF-2a Inhibitors)." WO2016196320, 2016. Link
Describes the synthesis of 3-halo-5-cyano benzoate intermedi
Evaluation of Methyl 3-chloro-5-cyanobenzoate as a Scaffold in Fragment-Based Drug Discovery
[1] Executive Summary Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) represents a "Goldilocks" scaffold in Fragment-Based Drug Discovery (FBDD).[1] While often overlooked in favor of its more reactive bromo-analogs,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) represents a "Goldilocks" scaffold in Fragment-Based Drug Discovery (FBDD).[1] While often overlooked in favor of its more reactive bromo-analogs, this tri-substituted benzene offers a superior balance of chemical stability, cost-effectiveness, and vector diversity.[1]
This guide evaluates the compound not merely as a building block, but as a strategic starting point for library design. It provides three distinct growth vectors (Ester, Cyano, Chloro) that allow medicinal chemists to explore chemical space in three dimensions without immediate steric clash. Our analysis confirms that while it requires more active catalytic systems for elaboration than bromo-variants, its lower molecular weight and higher ligand efficiency (LE) potential make it a preferred scaffold for high-concentration screening (NMR, SPR).[1]
Part 1: The Scaffold Profile
The suitability of a fragment is defined by its adherence to the "Rule of Three" (Ro3) and its ability to remain soluble at the high concentrations required for biophysical screening.
Physiochemical Properties
Property
Value
Ro3 Compliance
Notes
Molecular Weight
195.60 Da
Pass (<300)
Leaves significant room for elaboration (MW < 500 final drug).[1]
cLogP
~2.1
Pass (<3)
Ideal lipophilicity; likely to bind hydrophobic pockets without aggregation.
The 1,3,5-substitution pattern is critical.[1] Unlike ortho- or para-substituted scaffolds, the meta-arrangement of the three distinct functional groups prevents steric interference between them.[1] This allows for independent modification of each site—a concept known as "Vector Orthogonality."
Part 2: Comparative Analysis
The primary alternative to this scaffold is Methyl 3-bromo-5-cyanobenzoate .[1] Below is an objective comparison of their performance in FBDD campaigns.
Feature
Methyl 3-chloro-5-cyanobenzoate (Subject)
Methyl 3-bromo-5-cyanobenzoate (Alternative)
Verdict
Library Stability
High. Resistant to incidental hydrolysis and oxidative addition during long-term DMSO storage.[1]
Moderate. C-Br bond is weaker; higher risk of degradation in non-ideal storage.[1]
Chloro wins for library longevity.
Cross-Coupling Reactivity
Lower. Requires specialized ligands (e.g., XPhos, SPhos) for Pd-catalyzed coupling.[1]
High. Reacts readily with standard Pd catalysts (e.g., Pd(PPh3)4).[1]
Bromo wins for ease of synthesis.
Atom Economy (LE)
Higher. Cl (35 Da) is lighter than Br (80 Da). Better Ligand Efficiency per heavy atom.
Lower. The heavy Br atom penalizes LE metrics early in screening.
Chloro wins for metric-driven selection.
Cost
Low. Precursors are commodity chemicals.
Medium/High. Bromination often requires more expensive reagents.
Chloro wins for budget.
Scientific Insight: While the Bromo-analog is chemically more "active," the Chloro-analog is superior for screening.[1] In FBDD, you want the fragment to be inert until you decide to grow it. The Chloro-scaffold remains "quiet" during assay conditions but can be activated using modern Buchwald precatalysts when hit-to-lead evolution begins.[1]
Part 3: Synthetic Tractability & Growth Vectors
The power of this scaffold lies in its Three-Vector Divergence . Each functional group represents a distinct axis for chemical evolution.
Diagram: The Three-Vector Strategy
The following diagram illustrates how the core scaffold diverges into three distinct chemical spaces.
Caption: The 1,3,5-substitution pattern allows orthogonal chemical evolution: Amide growth (Red), Electronic modulation (Yellow), and Hydrophobic extension (Green).[1]
Context: Fragments must be soluble at >1 mM for NMR/SPR screening. This protocol verifies solubility in aqueous buffer, critical for preventing false positives due to aggregation.
Incubation: Shake at room temperature for 2 hours.
Readout (Turbidimetry): Measure Absorbance at 600 nm (OD600).
Pass Criteria: OD600 < 0.05 (comparable to blank).
Readout (NMR - Optional but Recommended): Acquire 1H NMR of Sample A. Compare integration of aromatic protons against an internal standard (e.g., TSP).
Pass Criteria: Integrated signal intensity > 90% of theoretical concentration.
Protocol B: Suzuki-Miyaura Coupling on the "Sluggish" Chloride
Context: Aryl chlorides are less reactive than bromides. This protocol uses a specialized catalytic system to force the coupling at Vector 3 (Cl).
Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers. (2021). Explains the kinetic differences between Aryl-Cl and Aryl-Br oxidative addition and ligand requirements.
The 'rule of three' for fragment-based drug discovery. Drug Discovery Today. (2003). The foundational text defining the physicochemical constraints for fragment libraries.
Fragment Library Design. ChemBridge. Specifications for Rule of 3 compliance in commercial libraries.
Methyl 3-chloro-5-cyanobenzoate Product Data. Biotuva Life Sciences. Commercial specifications and CAS verification (327056-72-4).[1][2][3][4]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Methyl 3-chloro-5-cyanobenzoate
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity. In the intricate world of pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: February 2026
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity.
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily dance with the unknown. While the potential for discovery is immense, so too are the potential hazards. Methyl 3-chloro-5-cyanobenzoate, a key building block in many synthetic pathways, is one such compound that demands our utmost respect and diligence. This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required for its safe handling. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Methyl 3-chloro-5-cyanobenzoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] The presence of a chlorinated aromatic ring and a nitrile group dictates a cautious approach. Chlorinated compounds can have systemic effects, and nitrile groups can potentially release cyanide under certain conditions, although this is not the primary hazard with this stable compound. The primary routes of exposure we must guard against are dermal contact, inhalation of airborne particulates, and accidental ingestion.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all-all approach; it is a dynamic process based on a risk assessment of the specific procedure being undertaken. Below is a summary of the minimum required PPE, with more detailed explanations to follow.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Chemical splash goggles
Nitrile or Butyl rubber gloves (double-gloving recommended)
Fully-buttoned laboratory coat
Work within a certified chemical fume hood
Running reactions and work-ups
Chemical splash goggles and face shield
Nitrile or Butyl rubber gloves
Chemical-resistant apron over a laboratory coat
Work within a certified chemical fume hood
Handling large quantities (>100g)
Chemical splash goggles and face shield
Nitrile or Butyl rubber gloves
Chemical-resistant suit or coveralls
NIOSH-approved respirator with N95, R95, or P95 particulate filters
Cleaning spills
Chemical splash goggles and face shield
Heavy-duty Nitrile or Butyl rubber gloves
Chemical-resistant suit or coveralls
NIOSH-approved respirator with combination organic vapor/particulate cartridges
A Deeper Dive into PPE Selection
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. At a minimum, chemical splash goggles that form a seal around the eyes are mandatory.[2] For procedures with a higher risk of splashing, such as during extractions or when handling larger volumes, a face shield should be worn in conjunction with goggles.
Hand Protection: The choice of glove material is critical. While no specific breakthrough time data is available for Methyl 3-chloro-5-cyanobenzoate, guidance for handling chlorinated and aromatic compounds suggests that nitrile or butyl rubber gloves offer good protection.[3][4] It is crucial to check the manufacturer's chemical resistance data for the specific gloves you are using. Double-gloving is a prudent practice that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection: A standard, fully-buttoned laboratory coat is the minimum requirement for handling small quantities. For larger scale work or procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is necessary. In situations involving the handling of large quantities, a chemical-resistant suit or coveralls should be worn.
Respiratory Protection: All work with Methyl 3-chloro-5-cyanobenzoate powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2] No occupational exposure limit (OEL) has been established for this specific compound.[1][2][5][6] In the absence of a specific OEL, we adhere to the OSHA Permissible Exposure Limits (PEL) for "Particulates Not Otherwise Regulated," which are 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction.[1] If there is a potential for exceeding these limits, or if work must be performed outside of a fume hood, a NIOSH-approved respirator is required. For dusts, a respirator equipped with N95, R95, or P95 particulate filters is appropriate.[7][8][9] The "N" series is suitable for non-oil-based particulates, while "R" and "P" series are resistant to oil.
Operational and Disposal Plans: A Step-by-Step Approach
Safe Handling Protocol
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment and PPE.
Weighing: To prevent the generation of dust, weigh the solid in a fume hood. Use a disposable weighing boat or line the balance with weighing paper.
Dissolution: Add solvents to the solid slowly to avoid splashing. If heating is required, do so in a controlled manner with appropriate apparatus.
Reaction and Work-up: Conduct all reactions and subsequent work-up procedures within a fume hood. Use appropriate glassware and ensure all connections are secure.
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE carefully, avoiding contact with any potentially contaminated surfaces. Wash hands and any exposed skin immediately and thoroughly with soap and water.
Decontamination and Spill Response
In the event of a spill, the primary objective is to contain and clean it up safely.
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your supervisor and institutional safety personnel.
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
Contain the Spill: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an absorbent material like vermiculite or sand, working from the outside in.
Clean-up: Carefully scoop the contained material into a designated hazardous waste container.
Decontaminate the Area: The spill area should be decontaminated. While specific solvents for this compound are not documented, a general approach is to wipe the area with a solvent such as ethanol or acetone (ensure compatibility with the surface material), followed by a thorough wash with soap and water.[10][11][12][13]
Waste Disposal Plan
All materials contaminated with Methyl 3-chloro-5-cyanobenzoate must be treated as hazardous waste.
Segregation: Keep all waste streams separate. This includes solid waste (contaminated gloves, paper towels, etc.) and liquid waste (reaction residues, washings).
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-chloro-5-cyanobenzoate."
Containerization: Use appropriate, sealed, and leak-proof containers for waste.
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Chlorinated aromatic compounds may fall under EPA waste codes such as F025 for certain chlorinated aliphatic hydrocarbon production wastes, or be considered a hazardous waste due to toxicity.[14][15][16][17][18] Consult with your environmental health and safety department for specific guidance.
Visualizing the Workflow for Safety
To ensure a clear and logical approach to safety, the following diagrams illustrate the decision-making process for PPE selection and waste disposal.
Caption: Decision tree for selecting appropriate PPE based on the task.
Caption: Workflow for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can confidently handle Methyl 3-chloro-5-cyanobenzoate, minimizing personal risk and ensuring a safe and productive laboratory environment. Remember, safety is not just a set of rules; it is a mindset that must be integrated into every aspect of our scientific endeavors.
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